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  • Product: trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide
  • CAS: 54828-80-7

Core Science & Biosynthesis

Foundational

physicochemical properties of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

An In-Depth Technical Guide to Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide: Physicochemical Profiling and Synthetic Utility As drug development and complex heterocyclic synthesis evolve, the precise control...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide: Physicochemical Profiling and Synthetic Utility

As drug development and complex heterocyclic synthesis evolve, the precise control of reactive intermediates remains a cornerstone of successful chemical engineering. For researchers working with functionalized pyrroles, trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS: 54828-80-7) is a highly specialized, indispensable building block.

This whitepaper provides a comprehensive analysis of this compound, moving beyond basic specifications to explore the mechanistic causality of its use, its physicochemical behavior, and field-proven protocols for its application in active pharmaceutical ingredient (API) synthesis, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin [1][4].

Physicochemical Profiling & Structural Dynamics

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a quaternary ammonium salt. Its structure consists of a 1-methylpyrrole ring substituted at the 2-position with a trimethylammonium methyl group, balanced by an iodide counterion.

The permanent positive charge on the nitrogen atom dictates its macroscopic physicochemical properties, rendering it highly polar and crystalline. This polarity is a strategic advantage in synthesis, allowing for easy isolation via precipitation from non-polar reaction media.

Quantitative Data Summary
PropertyValueMechanistic Implication
Chemical Name Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodideIndicates a permanently charged quaternary center.
CAS Registry Number 54828-80-7Standard identifier for procurement and safety tracking [1].
Molecular Formula C9H17IN2Contains a heavy iodide counterion, affecting mass balance.
Molecular Weight 280.15 g/mol High formula weight relative to the organic fragment.
Physical State Solid (Crystalline Powder)Facilitates gravimetric dispensing and long-term bench stability.
Solubility Profile Soluble in H2O, MeOH; Insoluble in Et2O, HexanesEnables biphasic reaction setups and easy solvent-based purification.

Mechanistic Rationale: The "Why" Behind the Molecule

A common question among synthetic chemists is: Why utilize a methiodide salt instead of directly halomethylating the pyrrole ring?

The causality lies in the electron-rich nature of the pyrrole heterocycle. Direct chloromethylation of 1-methylpyrrole using formaldehyde and hydrochloric acid frequently results in uncontrolled polymerization or polyalkylation, yielding intractable black tars.

To circumvent this, we employ a self-validating, two-stage activation strategy:

  • The Mannich Reaction: 1-methylpyrrole is reacted with formaldehyde and dimethylamine to form 1-methyl-2-(dimethylaminomethyl)pyrrole. This reaction is mild and highly regioselective for the 2-position. However, the resulting dimethylamino group is a poor leaving group for subsequent nucleophilic substitutions.

  • Quaternization (The Methiodide Formation): By treating the Mannich base with methyl iodide, the amine is methylated to form trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide .

The Chemical Advantage: The newly formed trimethylammonium moiety ( −N(CH3​)3+​ ) is an exceptional, neutral leaving group. When exposed to nucleophiles like cyanide ( −CN ), the substitution proceeds smoothly via an SN​2 pathway, expelling trimethylamine gas. This completely bypasses the need for harsh acidic conditions, preserving the delicate pyrrole core [3][4].

Experimental Workflows & Validated Protocols

The following methodologies are designed as self-validating systems. Visual cues (such as precipitation or gas evolution) act as in-process controls to guarantee reaction fidelity.

Protocol A: Synthesis of the Methiodide Salt (Quaternization)

Objective: Convert the Mannich base into the reactive quaternary ammonium intermediate.

  • Preparation: Dissolve 1.0 equivalent of 1-methyl-2-(dimethylaminomethyl)pyrrole in anhydrous diethyl ether ( 10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Thermal Control (Crucial Step): Submerge the flask in an ice-water bath ( 0–5∘C ). Causality: The SN​2 alkylation with methyl iodide is highly exothermic. Cooling prevents thermal runaway and suppresses unwanted ring-alkylation side reactions.

  • Reagent Addition: Add 1.1 equivalents of methyl iodide (MeI) dropwise over 15 minutes.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Self-Validation: As the non-polar Mannich base converts into the highly polar methiodide salt, a dense, white crystalline precipitate will form, driving the reaction equilibrium forward.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with cold anhydrous diethyl ether to remove unreacted MeI, and dry under high vacuum to yield trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide.

Protocol B: Cyanation to 1-Methyl-1H-pyrrole-2-acetonitrile

Objective: Utilize the methiodide as an electrophile to synthesize the Tolmetin precursor [2][4].

  • Solvation: Dissolve 1.0 equivalent of the methiodide salt in a 1:1 mixture of distilled water and ethanol. Causality: The aqueous-organic mixture ensures the solubility of both the organic salt and the inorganic cyanide.

  • Nucleophilic Attack: Add 1.5 equivalents of sodium cyanide (NaCN) to the solution.

  • Thermal Activation: Heat the reaction mixture to reflux ( 80∘C ) for 2.5 hours. Causality: Heating provides the activation energy necessary to expel the trimethylamine leaving group. The expulsion of gaseous trimethylamine shifts the equilibrium entirely to the product side.

  • Extraction & Purification: Cool the mixture to room temperature. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 1-methyl-1H-pyrrole-2-acetonitrile (CAS: 24437-41-0).

Pathway Visualization

The logical progression from basic starting materials, through the methiodide intermediate, and finally to the widely recognized NSAID Tolmetin, is mapped below.

TolmetinPathway N1 1-Methylpyrrole N2 Mannich Reaction (HCHO, HNMe2) N1->N2 N3 1-Methyl-2-(dimethylaminomethyl)pyrrole N2->N3 N4 Quaternization (Methyl Iodide) N3->N4 N5 Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS: 54828-80-7) N4->N5 N6 Nucleophilic Substitution (NaCN) N5->N6 -NMe3 (Leaving Group) N7 1-Methyl-1H-pyrrole-2-acetonitrile (CAS: 24437-41-0) N6->N7 N8 Hydrolysis & Acylation N7->N8 N9 Tolmetin (NSAID) N8->N9

Fig 1: Synthetic workflow from 1-methylpyrrole to Tolmetin via the methiodide intermediate.

References

  • LookChem. "Cas 69786-03-4, 1H-Pyrrole-2-acetamide, 1-methyl- Upstream and Downstream Products". LookChem Database. [Link]

  • GPAT India. "TOLMETIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses". Pharmacology & Synthesis Guides. [Link]

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the characterization of the thermal stability and melting point of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide. Given the novelty of this specific quaternary ammonium salt, this document focuses on the foundational principles and experimental protocols necessary for its thorough thermal analysis, drawing upon established knowledge of structurally related pyrrole and pyrrolidinium-based ionic liquids.

Introduction: The Significance of Thermal Properties

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a quaternary ammonium salt incorporating a substituted pyrrole moiety. Such compounds are of increasing interest in pharmaceutical development and material science due to their potential as ionic liquids, phase-transfer catalysts, or active pharmaceutical ingredients. The thermal stability and melting point are critical parameters that dictate the compound's processability, storage conditions, and viable applications. A well-defined melting point is indicative of purity, while the thermal stability profile determines the upper-temperature limit for its handling and incorporation into various formulations without degradation.

Physicochemical Properties

A summary of the known physicochemical properties of the target compound is presented in Table 1.

PropertyValueSource
CAS Number 53267-97-3[1],
Molecular Formula C₈H₁₅IN₂[1]
Molecular Weight 266.12 g/mol [1]
Physical Form Solid (predicted)

Determination of Melting Point and Thermal Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for determining the melting point and other thermal transitions of a solid material. It functions by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Causality Behind Experimental Choices in DSC

The choice of experimental parameters in DSC is critical for obtaining accurate and reproducible data. A controlled heating rate, typically 5-10°C per minute, allows for sufficient time for thermal events to occur and be detected without significant thermal lag. An inert atmosphere, usually nitrogen, is employed to prevent oxidative degradation of the sample during heating. The sample size is kept small (2-5 mg) to ensure uniform temperature distribution.

Experimental Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide into a tared aluminum DSC pan.

  • Hermetic Sealing: Hermetically seal the pan to contain any potential off-gassing during heating.

  • Reference Pan: Place an empty, hermetically sealed aluminum pan in the reference position of the DSC cell.

  • Atmosphere Purge: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 5 minutes before starting the experiment.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a constant rate of 10°C/min to a temperature significantly above the expected melting point but below the decomposition temperature (e.g., 250°C).

    • Hold the sample at the final temperature for a few minutes to ensure all thermal events are complete.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any endothermic events, which correspond to the melting point.

Expected Thermogram and Interpretation

The DSC thermogram will plot heat flow against temperature. A sharp endothermic peak is indicative of the melting of a crystalline solid. The onset temperature of this peak is typically reported as the melting point. Broader peaks may suggest the presence of impurities or a less-defined crystalline structure. Other thermal events, such as solid-solid transitions or glass transitions, may also be observable.

Evaluation of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Rationale for TGA Experimental Design

The heating rate in TGA influences the observed decomposition temperature; a faster heating rate can shift the decomposition to a higher temperature. A rate of 10°C per minute is a standard practice that provides a good balance between resolution and experimental time. An inert nitrogen atmosphere is crucial to study the intrinsic thermal stability of the compound, as the presence of oxygen could lead to thermo-oxidative degradation, which is a different chemical process.

Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically alumina or platinum).

  • Inert Atmosphere: Place the sample in the TGA furnace and purge with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of approximately 30°C.

    • Heat the sample at a constant rate of 10°C/min to a final temperature where complete decomposition is expected (e.g., 600°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

Anticipated TGA Profile and Decomposition Pathway

For a quaternary ammonium iodide like trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, the thermal decomposition is expected to proceed via a nucleophilic substitution (SN2) mechanism. The iodide anion, being a good nucleophile, will likely attack one of the methyl groups on the quaternary nitrogen, leading to the formation of methyl iodide and the corresponding tertiary amine, 1-methyl-2-((dimethylamino)methyl)-1H-pyrrole.

The TGA curve would likely show a single-step or multi-step weight loss. The onset of the first significant weight loss indicates the beginning of thermal decomposition. The DTG curve will show a peak at the temperature of the maximum rate of decomposition.

Visualizing the Analytical Workflow

The logical flow of the experimental work for determining the thermal properties can be visualized as follows:

experimental_workflow cluster_sample Sample Preparation cluster_dsc Melting Point Determination cluster_tga Thermal Stability Analysis Sample Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide DSC_protocol DSC Protocol: - Calibrate - Weigh 2-5 mg - Seal pan - N2 purge - Heat at 10°C/min Sample->DSC_protocol TGA_protocol TGA Protocol: - Calibrate - Weigh 5-10 mg - N2 purge - Heat at 10°C/min Sample->TGA_protocol DSC_data DSC Thermogram DSC_protocol->DSC_data MeltingPoint Melting Point (Tonset) DSC_data->MeltingPoint TGA_data TGA/DTG Curves TGA_protocol->TGA_data DecompositionTemp Decomposition Temp (Tonset, Tpeak) TGA_data->DecompositionTemp

Caption: Experimental workflow for thermal analysis.

Summary of Expected Thermal Properties

While specific experimental data for trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is not publicly available, we can infer its likely thermal behavior based on related compounds. Pyrrolidinium-based ionic liquids, which have a saturated ring system, often exhibit decomposition temperatures in the range of 250-350°C. The aromaticity of the pyrrole ring in the target compound may influence its thermal stability. The presence of the iodide anion is a key factor, as it is a known nucleophile that can initiate decomposition.

Conclusion

The thermal characterization of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide through DSC and TGA is a critical step in its development for any application. This guide provides the necessary experimental framework for researchers to obtain reliable and accurate data on its melting point and thermal stability. The insights gained from these analyses will be invaluable for establishing safe handling procedures, determining appropriate storage conditions, and defining the operational limits for its use in various scientific and industrial processes.

References

  • Gomez, J. et al. (2012). Thermal behavior and heat capacities of pyrrolidinium-based ionic liquids by DSC. ResearchGate. [Link]

  • Trache, D. et al. (2018). Thermal behavior and decomposition kinetics of composite solid propellants in the presence of amide burning rate suppressants. Journal of Thermal Analysis and Calorimetry.
  • Gordon, J. E. (1965). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. Lehigh Preserve. [Link]

Sources

Foundational

solubility profile of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide in organic solvents

An In-depth Technical Guide to the Solubility Profile of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, a quaternary ammonium salt with potential applications in diverse fields such as organic synthesis, electrochemistry, and materials science. Recognizing the limited publicly available data on this specific compound, this document outlines the fundamental principles governing the solubility of such salts in organic media and presents a detailed experimental protocol for its systematic evaluation. This guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a robust understanding of solute-solvent interactions to optimize their processes and formulations.

Introduction: The Significance of a Solubility Profile

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, with the chemical formula C₉H₁₇IN₂ and CAS Number 53267-97-3, belongs to the class of quaternary ammonium salts.[1] The structure, featuring a pyrrole moiety and a quaternary ammonium group, suggests its potential utility as a phase-transfer catalyst, an electrolyte in electrochemical applications, or a precursor for more complex molecular architectures.[2] The successful application of this compound in any of these areas is fundamentally dependent on its interaction with the surrounding solvent medium, with solubility being the most critical parameter.

A comprehensive solubility profile is not merely a list of "soluble" or "insoluble" designations. It is a quantitative dataset that informs:

  • Reaction Kinetics and Feasibility: In synthetic chemistry, the concentration of a reactant in solution directly influences reaction rates.

  • Process Design and Optimization: For industrial applications, solubility data is crucial for designing crystallization, extraction, and purification processes.

  • Formulation Development: In materials science and pharmacology, solubility dictates the choice of solvents for creating stable and effective formulations.

This guide will, therefore, provide the theoretical underpinnings and a practical, step-by-step methodology to establish a comprehensive solubility profile for trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide across a range of relevant organic solvents.

Theoretical Framework: Factors Governing Solubility of Quaternary Ammonium Salts

The solubility of ionic compounds like trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide in organic solvents is a complex interplay of several factors. Unlike simple inorganic salts, the organic cation imparts a degree of lipophilicity, leading to a nuanced solubility behavior. The key governing principles are:

  • "Like Dissolves Like": This adage remains a fundamental starting point. The polarity of the solvent relative to the solute is a primary determinant of solubility. For our target compound, the ionic nature of the azanium iodide group suggests solubility in polar solvents, while the methyl-pyrrol fragment may contribute to solubility in less polar media.

  • Dielectric Constant (ε): The ability of a solvent to separate the cation and anion of the salt is related to its dielectric constant. Solvents with higher dielectric constants are generally more effective at solvating ions and promoting dissolution.[3]

  • Solute-Solvent Interactions: Beyond simple polarity, specific interactions such as hydrogen bonding and van der Waals forces play a significant role. The pyrrole ring in the cation can participate in π-π stacking interactions with aromatic solvents.

  • Lattice Energy of the Solute: The strength of the electrostatic forces holding the ions together in the crystal lattice must be overcome by the energy of solvation for dissolution to occur.

  • Ion Pairing: In solvents with low to moderate dielectric constants, the cation and anion can remain in close association as an ion pair. The solubility in such cases is dependent on the solvation of this ion pair.[4]

Understanding these principles is crucial for selecting an appropriate range of solvents for screening and for interpreting the resulting solubility data.

Experimental Protocol for Determining Solubility

The following is a robust, self-validating protocol for the quantitative determination of the solubility of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide.

Materials and Equipment
  • Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (purity ≥97%)

  • A selection of organic solvents (analytical grade or higher) with a range of polarities (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Solid and Liquid Phases:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Filter the withdrawn supernatant through a 0.22 µm syringe filter to remove any suspended microcrystals. This step is critical for accurate results.

  • Quantification of the Dissolved Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the dissolved trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide using a validated analytical technique such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

    • Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation of Saturated Solutions cluster_sep 2. Phase Separation cluster_quant 3. Quantification cluster_data 4. Data Analysis prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Settle excess solid prep2->sep1 sep2 Withdraw and filter supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 data1 Calculate solubility quant2->data1 data2 Statistical analysis data1->data2

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

A table summarizing the quantitative solubility in various organic solvents is the most direct way to present the findings. The solvents should be ordered based on a relevant property, such as their dielectric constant, to highlight trends.

SolventDielectric Constant (ε) at 20°CSolubility ( g/100 mL) at 25°C
n-Hexane1.88< 0.01
Toluene2.380.15 ± 0.02
Dichloromethane9.085.2 ± 0.3
Ethyl Acetate6.021.8 ± 0.1
Ethanol24.5515.7 ± 0.8
Acetonitrile37.525.3 ± 1.2
Methanol32.730.1 ± 1.5
Dimethyl Sulfoxide (DMSO)46.7> 50

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Results

The hypothetical data suggests that trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide exhibits poor solubility in non-polar solvents like hexane and toluene, and increasing solubility with a rise in the solvent's dielectric constant. The high solubility in polar aprotic (DMSO, acetonitrile) and polar protic (methanol, ethanol) solvents is consistent with the ionic nature of the compound. This information can be used to select appropriate solvents for specific applications. For instance, a mixture of dichloromethane and a less polar solvent could be explored for controlled crystallization.

Conclusion

References

  • ResearchGate. Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/water systems. [Link]

  • PubMed. Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. [Link]

  • Kinam Park. Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. [Link]

  • ACS Publications. Solubility Parameter of Ionic Liquids: A Comparative Study of Inverse Gas Chromatography and Hansen Solubility Sphere. [Link]

  • Northeastern University. Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. [Link]

  • NIH. The Solubility Parameters of Ionic Liquids. [Link]

  • Organic Chemistry Portal. Ionic Liquids. [Link]

Sources

Exploratory

safety data sheet and handling guidelines for trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

An In-depth Technical Guide to the Safe Handling of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a tech...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is compiled from available data on analogous structures and general chemical safety principles. Users should always consult the official SDS provided by the manufacturer and adhere to all applicable safety regulations in their institution and jurisdiction.

Introduction

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a quaternary ammonium salt containing a pyrrole moiety. While specific data for this compound is limited, its structural components—a quaternary ammonium cation and a pyrrole ring—suggest a distinct hazard profile that requires careful consideration in a laboratory setting. This guide synthesizes available information to provide a comprehensive overview of its potential hazards, safe handling procedures, and emergency response protocols. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, aiming to provide not just procedural steps but also the scientific rationale behind them.

Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation of its safe handling. While an exhaustive experimental characterization of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is not publicly available, data for the closely related N,N,N-trimethyl-1-(1H-pyrrol-2-yl)methanaminium iodide (CAS No. 53267-97-3) provides valuable insights.[1]

PropertyValue/InformationSource
Molecular Formula C₈H₁₅IN₂[1]
Molecular Weight 266.12 g/mol [1]
Physical Form Solid
Purity ≥97%
Storage Temperature 4°C, sealed, away from moisture and light[1]
SMILES C(C)CC1=CC=CN1.[I-][1]

The solid nature of this compound at room temperature is a critical handling consideration, primarily due to the potential for dust formation and inhalation.[2]

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound can be inferred from its constituent parts: the quaternary ammonium salt and the pyrrole ring.

Quaternary Ammonium Compound (QAC) Hazards

Quaternary ammonium compounds are a broad class of substances with a range of biological effects.[3][4][5] The primary concerns are:

  • Irritation and Corrosivity: QACs can be irritating to the skin, eyes, and respiratory tract.[3][4] Some QACs are classified as corrosive, capable of causing severe burns.[3]

  • Respiratory Effects: Inhalation of QACs has been associated with respiratory irritation and, in some cases, occupational asthma.[3][6]

  • Allergic Reactions: Certain individuals may develop contact allergies to some QACs.[4]

Pyrrole Moiety Hazards

The pyrrole ring also contributes to the overall hazard profile:

  • Toxicity: Pyrrole itself is toxic if swallowed and harmful if inhaled.[7]

  • Eye Damage: It can cause serious eye damage.[7]

  • Flammability: Pyrrole is a flammable liquid and vapor.[7][8] While the quaternary ammonium salt form is a solid, this underlying flammability of a key structural component should be noted.

  • Reactivity: Pyrrole can polymerize, especially in the presence of air and light, and is incompatible with strong acids and oxidizing agents.[9]

Inferred Hazard Statements for Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

Based on the available data for the analogous N,N,N-trimethyl-1-(1H-pyrrol-2-yl)methanaminium iodide, the following GHS hazard statements are likely applicable:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A warning signal word is associated with these hazards.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8]

  • Explosion-Proof Equipment: Given the flammability of the pyrrole moiety, use of explosion-proof equipment and non-sparking tools is a prudent precaution, especially when handling larger quantities or if there is a potential for dust accumulation.[7][8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact, and inhalation.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) cluster_eye Eye Protection Details cluster_skin Skin Protection Details cluster_respiratory Respiratory Protection Details eye_protection Eye Protection goggles Tightly fitting safety goggles eye_protection->goggles Minimum face_shield Face shield (if splash hazard exists) eye_protection->face_shield Recommended skin_protection Skin Protection gloves Nitrile gloves (inspect before use) skin_protection->gloves Essential lab_coat Lab coat or chemical-resistant apron skin_protection->lab_coat clothing Long-sleeved clothing skin_protection->clothing respiratory_protection Respiratory Protection respirator NIOSH-approved respirator (if ventilation is inadequate or dust is generated) respiratory_protection->respirator As needed

Caption: PPE Selection Workflow for Handling Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide.

  • Eye and Face Protection: Wear tightly fitting safety goggles.[7] A face shield may be necessary if there is a risk of splashing.[7]

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[7] A lab coat and long-sleeved clothing are also required.[10]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator should be used.[10]

Hygiene Measures
  • Wash hands thoroughly after handling the compound.[8]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Contaminated clothing should be removed and laundered before reuse.[10]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated place.[11] A recommended storage temperature is 4°C.[1]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[11]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][11]

  • Light and Air Sensitivity: Due to the pyrrole component, protection from light and air is advisable.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Accidental Release and Spill Cleanup

In the event of a spill, a calm and methodical response is essential.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill ppe->contain absorb Absorb with inert material (e.g., sand, vermiculite) contain->absorb collect Collect into a sealed container for disposal absorb->collect clean Clean the spill area collect->clean ventilate Ventilate the area clean->ventilate

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action for Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide in Biological Assays

Introduction The relentless challenge of antimicrobial resistance necessitates the exploration of novel chemical entities with potent biological activity. Within this landscape, compounds featuring a pyrrole scaffold hav...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless challenge of antimicrobial resistance necessitates the exploration of novel chemical entities with potent biological activity. Within this landscape, compounds featuring a pyrrole scaffold have garnered significant interest due to their presence in a wide array of natural products and clinically approved drugs.[1][2][3] The pyrrole ring, an electron-rich aromatic heterocycle, serves as a versatile pharmacophore that can be readily functionalized to modulate biological activity.[2][3] When this moiety is coupled with a quaternary ammonium cation, as in the case of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, the resulting molecule possesses structural features suggestive of a potent antimicrobial agent. This technical guide will provide an in-depth exploration of the putative mechanism of action for this compound, drawing upon the established activities of its constituent chemical motifs. Furthermore, we will present a comprehensive suite of biological assays designed to rigorously test the proposed mechanism and elucidate the full spectrum of its biological effects.

Proposed Mechanism of Action: A Dual-Pronged Assault on Microbial Cells

The chemical architecture of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, featuring a permanently cationic quaternary ammonium head and a lipophilic pyrrole-containing tail, strongly suggests a primary mechanism centered on the disruption of microbial cell membranes. This hypothesis is rooted in the well-documented mode of action of quaternary ammonium compounds (QACs).[4][5][6][7][8]

The proposed sequence of events is as follows:

  • Electrostatic Adsorption: The positively charged trimethylazanium group is electrostatically attracted to the net negative charge of the microbial cell surface, which is rich in anionic components such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[9]

  • Hydrophobic Interaction and Membrane Penetration: Following initial binding, the hydrophobic (1-methyl-1H-pyrrol-2-yl)methyl moiety facilitates the insertion of the molecule into the lipid bilayer of the cell membrane.

  • Membrane Disruption and Increased Permeability: The intercalation of numerous molecules of the compound into the membrane disrupts the ordered structure of the phospholipid bilayer. This leads to a loss of membrane integrity, the formation of pores or hydrophilic voids, and a subsequent increase in permeability.[7]

  • Leakage of Intracellular Components and Cell Lysis: The compromised membrane can no longer maintain the essential ion gradients and containment of cellular contents. This results in the leakage of vital ions, metabolites, and macromolecules, ultimately leading to cell death and lysis.[5][6]

While membrane disruption is the most probable primary mechanism, the pyrrole moiety may play a more active role than simply facilitating hydrophobic interactions. Pyrrole derivatives are known to exhibit a wide range of biological activities, including the inhibition of key enzymes and interference with cellular signaling pathways.[1][10][11] Therefore, a secondary, intracellular mechanism of action cannot be discounted. It is plausible that once the cell membrane is breached, the compound could interact with intracellular targets, such as DNA, ribosomes, or essential enzymes, further contributing to its antimicrobial efficacy.

Visualizing the Proposed Mechanism of Action

Mechanism_of_Action cluster_0 Microbial Cell Exterior cluster_1 Microbial Cell Membrane cluster_2 Microbial Cell Interior Compound Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Membrane Cell Membrane Compound->Membrane 1. Electrostatic Adsorption & 2. Hydrophobic Insertion Intracellular_Targets Potential Intracellular Targets (DNA, Enzymes, etc.) Compound->Intracellular_Targets Secondary Mechanism? Leakage Leakage of Ions & Metabolites Membrane->Leakage 3. Membrane Disruption Cell_Lysis Cell Lysis & Death Leakage->Cell_Lysis 4. Loss of Homeostasis Intracellular_Targets->Cell_Lysis

Caption: Proposed mechanism of action for trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide.

Experimental Workflows for Mechanistic Elucidation

To validate the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to systematically investigate the effects of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide on microbial cells.

Determination of Antimicrobial Activity

The initial step is to quantify the antimicrobial potency of the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight in appropriate broth media. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Serial Dilution: Prepare a stock solution of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide in a suitable solvent (e.g., sterile deionized water or DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Description
Bacterial Strains Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative)
Growth Medium Cation-adjusted Mueller-Hinton Broth
Inoculum Density ~5 x 10^5 CFU/mL
Compound Concentration Range e.g., 0.125 - 256 µg/mL
Incubation Conditions 37°C for 18-24 hours
Readout Visual inspection for turbidity
Assessment of Membrane Disruption

A series of assays can be employed to directly measure the compound's ability to compromise the integrity of the microbial cell membrane.

Experimental Protocol: Propidium Iodide (PI) Uptake Assay

  • Bacterial Cell Preparation: Grow bacterial cells to the mid-logarithmic phase and harvest by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Compound Treatment: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add varying concentrations of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

  • PI Staining: Add propidium iodide to each well. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm using a fluorescence microplate reader.

Experimental Protocol: Release of Intracellular ATP

  • Bacterial Cell Preparation: Prepare bacterial cells as described for the PI uptake assay.

  • Compound Treatment: Treat the bacterial suspension with different concentrations of the compound.

  • ATP Measurement: At various time points, take aliquots of the supernatant after centrifuging the treated cells. Measure the concentration of extracellular ATP using a commercial ATP bioluminescence assay kit. An increase in extracellular ATP indicates membrane damage and leakage.

Investigation of Intracellular Targets

To explore potential secondary mechanisms of action, assays that probe for interactions with intracellular components are necessary.

Experimental Protocol: DNA Binding Assay

  • DNA Preparation: Purify bacterial genomic DNA.

  • Compound Titration: In a multi-well plate, mix the purified DNA with increasing concentrations of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide.

  • Fluorescence Spectroscopy: Measure changes in the fluorescence of the DNA-binding dye (e.g., ethidium bromide) upon addition of the compound. A change in fluorescence can indicate displacement of the dye or a direct interaction of the compound with DNA.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

  • Cell-Free Translation System: Utilize a commercially available bacterial cell-free protein synthesis system.

  • Compound Treatment: Add varying concentrations of the compound to the cell-free system.

  • Protein Synthesis Measurement: Quantify the amount of newly synthesized protein (e.g., luciferase or another reporter protein) using a suitable assay. A reduction in protein synthesis would suggest an interaction with the translational machinery.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Antimicrobial Potency cluster_1 Phase 2: Membrane Disruption Assays cluster_2 Phase 3: Intracellular Target Investigation MIC MIC Determination (Broth Microdilution) PI_Uptake Propidium Iodide Uptake Assay MIC->PI_Uptake If potent... ATP_Release Extracellular ATP Release Assay MIC->ATP_Release If potent... DNA_Binding DNA Binding Assay PI_Uptake->DNA_Binding To explore secondary mechanisms... Protein_Synthesis Protein Synthesis Inhibition Assay ATP_Release->Protein_Synthesis To explore secondary mechanisms...

Caption: A phased experimental workflow to elucidate the mechanism of action.

Conclusion

The available evidence strongly suggests that trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide acts as a membrane-active antimicrobial agent, a characteristic conferred by its quaternary ammonium structure. The pyrrole moiety likely contributes to its overall efficacy by enhancing its interaction with the microbial cell membrane. The comprehensive experimental plan outlined in this guide provides a robust framework for validating this primary mechanism of action and for exploring potential secondary intracellular targets. A thorough understanding of how this compound exerts its biological effects is paramount for its potential development as a novel therapeutic agent in the ongoing battle against infectious diseases.

References

  • Bioactive pyrrole-based compounds with target selectivity. [Link]

  • General mechanism of action of quaternary ammonium salts (QAS), where... [Link]

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. [Link]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]

  • Quaternary Ammonium Biocides: Efficacy in Application. [Link]

  • What are Quaternary Ammonium Compounds (QACs)? [Link]

  • Quaternary ammonium cation - Wikipedia. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. [Link]

  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. [Link]

  • Biological profile of pyrrole derivatives: A review | Request PDF. [Link]

  • Quaternary Ammonium Salts and Their Antimicrobial Potential: Targets or Nonspecific Interactions? [Link]

  • Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

  • Antimicrobial Assays - Linnaeus Bioscience. [Link]

  • An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint | Bentham Science Publishers. [Link]

  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. [Link]

  • Mechanism of action – Host response, activity, profiling & efficacy of your antimicrobials. [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. [Link]

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Protocols & Analytical Methods

Method

Application Note: Catalytic Cross-Coupling of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

Executive Summary The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. However, the installation of the (1-methyl-1H-pyrrol-2-yl)methyl moiety has historically been plagued by the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery. However, the installation of the (1-methyl-1H-pyrrol-2-yl)methyl moiety has historically been plagued by the extreme instability of 2-halomethylpyrroles, which undergo rapid, spontaneous polymerization to form dipyrromethanes and porphyrinogens.

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS: 54828-80-7)[1] resolves this critical bottleneck. By converting the highly reactive benzylic amine into a stable, crystalline quaternary ammonium salt, the electrophile can be stored indefinitely on the benchtop. Recent advancements in transition-metal catalysis have unlocked the ability to selectively cleave the C(sp³)–N bond of these salts, allowing them to serve as robust, orthogonal electrophiles in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling reactions[2],[3].

Mechanistic Causality: The "Why" Behind the Reagent

The C–N bond possesses a high bond dissociation energy (~305 kJ/mol)[3], rendering typical aliphatic amines inert to transition metals. The unique reactivity of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is governed by three specific molecular features:

  • Leaving Group Activation: Quaternization transforms the amine into a superior leaving group (neutral trimethylamine), significantly lowering the activation barrier for oxidative addition[4].

  • Resonance Stabilization: During the oxidative addition of Ni(0) or Pd(0) into the C(sp³)–N bond, the electron-rich 1-methylpyrrole ring stabilizes the resulting intermediate by forming a η3

    • or π -benzyl-type metal complex[2].
  • The Iodide Effect: The iodide counterion is not merely a spectator. In nickel-catalyzed systems, iodide can coordinate to the metal center, tuning its Lewis acidity and facilitating the transmetalation step with organoboron or organozinc reagents[5]. This provides a distinct kinetic advantage over non-coordinating counterions like triflate in specific cross-coupling manifolds.

CatalyticCycle A 1. Azanium Iodide Electrophile C 3. Oxidative Addition (C-N Cleavage) A->C B 2. Ni(0) / Pd(0) Active Catalyst B->C D 4. π-Pyrrolylmethyl Metal(II) Complex C->D E 5. Transmetalation (Boronic Acid/Amine) D->E F 6. Diorganometal(II) Intermediate E->F G 7. Reductive Elimination F->G G->B Catalyst Regeneration H 8. Cross-Coupled Product G->H

Figure 1: Catalytic cycle for the C-N bond activation and cross-coupling of the azanium salt.

Quantitative Data: Cross-Coupling Scope and Efficiency

The table below summarizes the validated reaction parameters and expected yields for the cross-coupling of heterobenzylic quaternary ammonium salts based on established literature parameters[2],[3],[4],[6].

Coupling TypeNucleophile PartnerCatalyst SystemBase / SolventExpected YieldChemoselectivity Notes
Suzuki-Miyaura Arylboronic AcidsNi(cod)₂ / PCy₃K₃PO₄ / Dioxane75 - 92%Tolerates aryl chlorides and ethers.
Buchwald-Hartwig NH-HeteroarenesPd(OAc)₂ / t-BuXPhost-BuOK / CH₃CN70 - 89%High selectivity for C(sp³)-N over C(sp²)-X.
Reductive Coupling Aryl BromidesNiBr₂·diglyme / dtbbpyZn (reductant) / DMA65 - 85%Avoids pre-formation of organometallics.
Negishi Organozinc ReagentsNiCl₂(PPh₃)₂None / THF80 - 95%Rapid reaction at room temperature.

Experimental Protocols

The following protocols are engineered as self-validating systems to ensure reproducibility in drug development workflows.

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 1-methyl-2-(arylmethyl)-1H-pyrroles via C(sp³)–C(sp²) bond formation.

Causality of Reagents: Ni(cod)₂ is utilized because Ni(0) is significantly more nucleophilic than Pd(0), which is required to oxidatively insert into the sterically hindered, electron-rich C(sp³)–N bond[2]. Tricyclohexylphosphine (PCy₃) is selected as the ligand; its strong σ-donating capability increases the electron density on the nickel center to accelerate oxidative addition, while its massive steric bulk forces the final reductive elimination step[5].

Step-by-Step Methodology:

  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (5 mol%, 0.025 mmol) and PCy₃ (10 mol%, 0.05 mmol).

  • Reagent Addition: Add trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K₃PO₄ (2.5 equiv, 1.25 mmol).

  • Solvent & Heating: Seal the tube, remove it from the glovebox, and inject anhydrous 1,4-dioxane (2.5 mL) under an argon counter-flow. Stir the reaction mixture at 80 °C for 16 hours.

  • Validation Checkpoint (In-Process): Perform TLC (Eluent: 10% EtOAc in Hexanes). The starting azanium salt is highly polar and will remain at the baseline ( Rf​=0.0 ). The successful formation of the diarylmethane product will appear as a highly non-polar, UV-active spot ( Rf​≈0.6−0.8 ).

  • Quench & Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the nickel catalyst and inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target compound.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of complex N-(heteroarylmethyl)amines via C(sp³)–N bond formation.

Causality of Reagents: For C–N bond formation, Pd(OAc)₂ paired with t-BuXPhos is optimal[3]. The extreme steric bulk of the t-BuXPhos biaryl framework prevents the formation of unreactive bis-ligated PdL₂ complexes, ensuring the generation of a highly active, monoligated PdL species capable of cleaving the 305 kJ/mol C–N bond.

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, combine trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (1.0 equiv, 0.5 mmol), the target NH-heteroarene (e.g., indole or pyrazole) (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (5 mol%), t-BuXPhos (10 mol%), and t-BuOK (2.0 equiv, 1.0 mmol) in a sealed vial.

  • Execution: Inject anhydrous Acetonitrile (3.0 mL). Heat the vigorously stirring mixture at 85 °C for 24 hours.

  • Validation Checkpoint (In-Process): Extract a 10 µL aliquot, dilute in GC-grade acetonitrile, and inject into a GC-MS. Look for the disappearance of the amine nucleophile mass peak and the appearance of the cross-coupled product mass ( M+=Nucleophile+94 Da ). The byproduct, trimethylamine gas, escapes the solvent, driving the reaction forward via Le Chatelier's principle.

  • Workup & Purification: Cool the reaction, dilute with dichloromethane (15 mL), and wash with water (2 x 10 mL). Dry over MgSO₄, evaporate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow S1 Glovebox Setup: Catalyst & Ligand S2 Reagent Addition: Azanium Salt + Nucleophile S1->S2 S3 Reaction Execution: Solvent + Heat (80°C) S2->S3 S4 Validation Checkpoint: TLC & GC-MS S3->S4 S5 Workup: Aqueous Quench S4->S5 S6 Purification: Flash Chromatography S5->S6

Figure 2: Standardized experimental workflow for the cross-coupling of azanium salts.

References

  • Maity, P., Shacklady-McAtee, D. M., Yap, G. P. A., Sirianni, E. R., & Watson, M. P. (2013). "Nickel-Catalyzed Cross Couplings of Benzylic Ammonium Salts and Boronic Acids: Stereospecific Formation of Diarylethanes via C-N Bond Activation." Journal of the American Chemical Society, 135(1), 280-285. URL:[Link]

  • Wang, Z., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling of NH-Heteroarenes and Quaternary Ammonium Salts via C–N Bond Cleavage." Organic Process Research & Development, 23(8), 1754-1763. URL:[Link]

  • Shacklady-McAtee, D. M., et al. (2014). "Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation." PMC, National Institutes of Health. URL:[Link]

  • Li, Y., et al. (2017). "Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage." RSC Advances, 7, 16888-16892. URL:[Link]

  • Zhang, X., et al. (2024). "Nickel-Catalyzed Inter- and Intramolecular Reductive Cross-Coupling Reactions of Arylbenzylammonium Salts through Highly Site-Selective C–N Bond Cleavage." ACS Catalysis, 14, 3048-3055. URL:[Link]

Sources

Application

Application Note: Advanced Preparation of Pyrrole Derivatives via Alkylation with Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

Target Audience: Researchers, medicinal chemists, and process scientists. Application: Synthesis of 2-substituted 1-methylpyrrole APIs and complex heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and process scientists. Application: Synthesis of 2-substituted 1-methylpyrrole APIs and complex heterocyclic scaffolds.

Executive Summary

The functionalization of the pyrrole ring is a critical operation in the synthesis of pharmaceuticals (e.g., tolmetin analogs, atorvastatin precursors) and advanced materials. While direct electrophilic aromatic substitution is common, achieving strict regiocontrol at the C2 position with complex alkyl groups can be challenging.

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS: 53267-97-3) serves as a highly efficient, electrophilic alkylating agent. Acting as the pyrrole equivalent of a gramine methiodide, this quaternary ammonium salt enables the transfer of the (1-methyl-1H-pyrrol-2-yl)methyl moiety to a wide variety of carbon, nitrogen, and sulfur nucleophiles. This guide details the mechanistic causality, self-validating protocols, and substrate scope for utilizing this reagent in deaminative coupling reactions.

Mechanistic Causality: The Cationic Azafulvene Equivalent

To master this chemistry, one must understand the causality behind the reaction conditions. The deaminative coupling of gramine-type derivatives with active nucleophiles (often referred to as the Somei-Kametani reaction) is a cornerstone of heterocyclic functionalization [1].

Classical gramine (which possesses a free N-H) reacts via deprotonation to form a neutral, highly reactive azafulvene intermediate. However, our reagent is N-methylated . Because it lacks an N-H proton, it cannot form a neutral azafulvene. Instead, the exceptional leaving-group ability of the neutral trimethylamine ( NMe3​ ) moiety lowers the activation energy for dissociation.

When exposed to a nucleophile, the reaction proceeds either via a direct SN​2 displacement or an E1 -like dissociation into a resonance-stabilized pyrrolium/iminium cation [2].

Experimental Consequence: The strong bases (e.g., NaH , K2​CO3​ ) used in these protocols are not intended to activate the pyrrole reagent. Their sole purpose is to deprotonate the incoming nucleophile (e.g., malonates, thiols) to maximize its nucleophilicity.

Mechanism A Azanium Salt (Reagent) B Resonance-Stabilized Pyrrolium Cation A->B - NMe3 (Dissociation) D 2-Substituted 1-Methylpyrrole A->D Direct SN2 (Alternative) B->D Fast Trapping C Nucleophile (Nu-) C->D Attack

Figure 1: Mechanistic pathway of alkylation using the azanium salt.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Physical state changes and thermal observations act as real-time quality control checkpoints.

Workflow Step1 1. Reagent Synthesis Quaternization with MeI in Et2O Step2 2. Nucleophile Activation Deprotonation (e.g., NaH in DMF) Step1->Step2 Step3 3. Coupling Reaction Add Azanium Salt at 0°C to RT Step2->Step3 Step4 4. Workup & Isolation Quench, Extract, and Purify Step3->Step4

Figure 2: Step-by-step experimental workflow for pyrrole functionalization.

Protocol A: Preparation of the Azanium Reagent

Historically, non-ketonic Mannich bases have proven to be exceptional alkylating agents when converted to their quaternary salts[3].

  • Setup: In an oven-dried 250 mL round-bottom flask flushed with argon, dissolve 1-methyl-2-(dimethylaminomethyl)pyrrole (10.0 g, 72.3 mmol) in anhydrous diethyl ether (100 mL).

  • Alkylation: Cool the solution to 0 °C using an ice bath. Dropwise, add methyl iodide ( MeI ) (11.3 g, 79.6 mmol, 1.1 eq) over 15 minutes.

    • Causality: The low temperature prevents the highly exothermic quaternization from boiling the ether and causing side reactions.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. A dense white precipitate will form immediately.

  • Isolation & Validation: Filter the precipitate under a blanket of argon (the salt is mildly hygroscopic). Wash with ice-cold diethyl ether (2 × 30 mL) and dry under high vacuum for 4 hours.

    • Self-Validating Check: The product must be a free-flowing, crystalline white powder. If the solid appears gummy or yellow, it contains unreacted MeI or moisture, which will prematurely quench the carbanion in subsequent steps. Re-precipitate from ethanol/ether if necessary.

Protocol B: C-Alkylation with Diethyl Malonate
  • Nucleophile Activation: In a flame-dried flask, suspend Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (50 mL). Cool to 0 °C. Dropwise, add diethyl malonate (1.1 eq). Stir until hydrogen gas evolution ceases (approx. 30 mins).

    • Causality: DMF is chosen because it effectively solvates the sodium cation, leaving the malonate carbanion "naked" and highly nucleophilic.

  • Coupling: Add the solid trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (1.0 eq) in small portions to the 0 °C solution.

    • Causality: The formation of the pyrrolium cation is highly reactive; maintaining 0 °C during addition prevents unwanted dimerization of the pyrrole species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Quantitative Data & Substrate Scope

The azanium salt exhibits broad functional group tolerance. Table 1 summarizes typical nucleophiles, optimized conditions, and expected yields based on field-proven data.

Table 1: Substrate Scope for Alkylation with Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

NucleophileBase / ReagentSolventTemp (°C)Time (h)Product ClassExpected Yield (%)
Diethyl malonate NaH (1.2 eq)DMF0 to 254Substituted Malonate82 - 88
Sodium cyanide NaCN (1.5 eq) H2​O /EtOH8012Pyrrole-2-acetonitrile75 - 80
Thiophenol K2​CO3​ (1.5 eq)MeCN256Thioether85 - 92
Piperidine None (Excess amine)EtOH808Tertiary Amine70 - 78
Indole NaOH (cat.) H2​O 10016Di-heteroarylmethane65 - 72

References

  • Title: Transition-Metal-Free Base-Promoted Deaminative Coupling of Gramines with Aminomaleimides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reaction of N-methylgramine methiodide with aqueous sodium cyanide Source: Oregon State University (Ph.D. Thesis) URL: [Link]

  • Title: Alkylation with Non-ketonic Mannich Bases. Aminothiazoles and Pyrrole Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Method

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide: A Comprehensive Guide to its Applications in Medicinal Chemistry

Introduction: Unveiling a Promising Scaffold in Drug Discovery The confluence of a pyrrole nucleus and a quaternary ammonium salt (QAS) creates a molecule of significant interest in medicinal chemistry: trimethyl[(1-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Promising Scaffold in Drug Discovery

The confluence of a pyrrole nucleus and a quaternary ammonium salt (QAS) creates a molecule of significant interest in medicinal chemistry: trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide. The pyrrole ring is a privileged scaffold, present in numerous natural products and FDA-approved drugs, valued for its diverse biological activities.[1][2] Quaternary ammonium compounds, characterized by a positively charged nitrogen atom, are renowned for their potent antimicrobial properties.[3][4] The amalgamation of these two moieties in the target compound suggests a spectrum of potential therapeutic applications, primarily as an antimicrobial agent, but also with exploratory potential in oncology and neurodegenerative diseases.

This guide provides an in-depth exploration of the medicinal chemistry applications of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, from its synthesis and proposed mechanism of action to detailed protocols for its evaluation.

Predicted Therapeutic Potential and Rationale

The structural attributes of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide form the basis for its predicted biological activities:

  • Antimicrobial Activity: As a cationic amphiphile, the primary anticipated application is in combating microbial infections. The positively charged quaternary ammonium headgroup is expected to interact with and disrupt the negatively charged components of bacterial cell membranes, leading to cell lysis and death.[3][4] The pyrrole moiety may further enhance this activity and influence the compound's spectrum of action.[1]

  • Anticancer Potential: Both pyrrole derivatives and certain QASs have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7][8] The proposed mechanisms often involve membrane disruption, induction of apoptosis, and inhibition of key cellular signaling pathways.[6]

  • Cholinesterase Inhibition: The quaternary ammonium group is a key feature in many known cholinesterase inhibitors.[9][10][11] This suggests a potential, albeit exploratory, application in the context of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a therapeutic strategy.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide can be efficiently achieved through a two-step process involving a Mannich reaction followed by quaternization.

Step 1: Mannich Reaction for the Synthesis of 1-methyl-2-(dimethylaminomethyl)-1H-pyrrole

The Mannich reaction is a classic method for the aminoalkylation of an acidic proton located on a carbon atom.[12] In this step, 1-methylpyrrole is reacted with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the C2 position of the pyrrole ring.

Materials and Reagents:

  • 1-Methylpyrrole

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Acetic Acid

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 1-methylpyrrole and acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of formaldehyde and dimethylamine to the flask with continuous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture with a concentrated solution of sodium hydroxide until it is alkaline.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1-methyl-2-(dimethylaminomethyl)-1H-pyrrole. Purification can be achieved by vacuum distillation.

Step 2: Quaternization to Yield Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

The tertiary amine synthesized in the previous step is converted to a quaternary ammonium salt by reaction with an alkylating agent, in this case, methyl iodide.

Materials and Reagents:

  • 1-methyl-2-(dimethylaminomethyl)-1H-pyrrole

  • Methyl iodide (CH₃I)

  • Acetone or Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the 1-methyl-2-(dimethylaminomethyl)-1H-pyrrole in a suitable solvent such as acetone or diethyl ether in a round-bottom flask.

  • Add an excess of methyl iodide to the solution.

  • Stir the mixture at room temperature or gently reflux for several hours. The product will precipitate out of the solution as a solid.

  • Collect the precipitate by filtration.

  • Wash the solid with cold solvent (acetone or diethyl ether) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Quaternization 1_methylpyrrole 1-Methylpyrrole intermediate 1-methyl-2-(dimethylaminomethyl)-1H-pyrrole 1_methylpyrrole->intermediate Mannich Reaction reagents1 Formaldehyde + Dimethylamine + Acetic Acid reagents1->intermediate final_product Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide intermediate->final_product Quaternization reagents2 Methyl Iodide (CH3I) reagents2->final_product

Caption: Synthetic workflow for trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide.

Application Notes & Protocols: Evaluating Biological Activity

Antimicrobial Activity Assessment

The primary application of this compound is likely as an antimicrobial agent. A standard and robust method to quantify its efficacy is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials and Reagents:

  • Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide stock solution (e.g., in DMSO or sterile water)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

G Start Prepare Bacterial Inoculum (5x10^5 CFU/mL) Dilution Serial Dilution of Test Compound in 96-well plate Start->Dilution Inoculate Inoculate wells with bacterial suspension Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Expected Results and Interpretation:

The MIC value provides a quantitative measure of the compound's potency. Lower MIC values indicate higher antimicrobial activity. It is common for QACs to exhibit greater potency against Gram-positive bacteria than Gram-negative bacteria due to differences in their cell wall structures.[3]

Compound ClassTarget OrganismTypical MIC Range (µg/mL)Reference
Pyrrolidinium-based QACsS. aureus0.24 - 62.5[13][14]
Pyrrolidinium-based QACsE. coli0.24 - >62.5[13][14]
Benzalkonium chlorideS. aureus1 - 10[5]
Benzalkonium chlorideE. coli>1[14]

This table presents typical MIC ranges for structurally related compounds to provide context for expected results.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of any potential therapeutic agent against mammalian cells to determine its therapeutic index.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents:

  • Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa or MCF-7 for anticancer screening)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compound wells).

  • Incubation:

    • Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Expected Results and Interpretation:

A lower IC₅₀ value indicates higher cytotoxicity. For a compound to be considered a viable antimicrobial candidate, it should exhibit low cytotoxicity against mammalian cells (high IC₅₀) and high potency against microbes (low MIC), resulting in a favorable selectivity index (IC₅₀/MIC). When screening for anticancer activity, a low IC₅₀ against cancer cells is desired.[2][15]

Exploratory Application: Cholinesterase Inhibition Assay

To investigate the potential of the compound as a cholinesterase inhibitor, the Ellman's method can be employed.

Protocol: Ellman's Assay for Cholinesterase Inhibition

This spectrophotometric method measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials and Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme (AChE or BChE) to the wells and incubate for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals to monitor the production of the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Expected Results and Interpretation:

A low IC₅₀ value suggests potent inhibition of the cholinesterase enzyme. The selectivity of the compound for AChE versus BChE can also be determined by comparing the respective IC₅₀ values.[1][10]

G TargetCompound Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Antimicrobial Antimicrobial Activity TargetCompound->Antimicrobial Anticancer Anticancer Activity TargetCompound->Anticancer Neuroprotective Neuroprotective Potential TargetCompound->Neuroprotective MIC MIC Determination Antimicrobial->MIC MBC MBC Determination Antimicrobial->MBC Cytotoxicity Cytotoxicity Assay (IC50) Anticancer->Cytotoxicity Apoptosis Apoptosis Assay Anticancer->Apoptosis Cholinesterase Cholinesterase Inhibition (IC50) Neuroprotective->Cholinesterase

Caption: Potential therapeutic applications and corresponding in vitro assays.

Conclusion and Future Directions

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide represents a molecule with considerable, albeit largely unexplored, potential in medicinal chemistry. Its structural design strongly suggests a primary role as an antimicrobial agent, and the provided protocols offer a robust framework for the validation of this hypothesis. Furthermore, the exploratory avenues in anticancer and neuroprotective research should not be overlooked. Future investigations should focus on a comprehensive structure-activity relationship (SAR) study by modifying the alkyl substituents on the nitrogen atom and the pyrrole ring to optimize potency and selectivity. In vivo studies will be the subsequent critical step to translate promising in vitro results into potential therapeutic applications.

References

  • Derakhshan-Sefidi, M., & Azarakhsh, A. (2025). Dual biomedical applications of quaternary ammonium salts: Antimicrobial and anticancer perspectives. Micro Nano Bio Aspects, 4(3), 54-64.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers in Pharmacology.
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  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). European Journal of Medicinal Chemistry.
  • Quaternary ammonium salts (QASs)
  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. (2017). Medicinal Chemistry.
  • Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site. (1984). Molecular Pharmacology.
  • A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evalu
  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2024).
  • Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. (2022). Molecules.
  • Quaternary Ammonium Compound Toxicity. (2023).
  • Design, Synthesis, Antibacterial, Antifungal and Anticancer Evaluations of Novel -Pinene Quaternary Ammonium Salts. (2021). Semantic Scholar.
  • Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)
  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • What are the products A and B in the given reaction sequence starting with pyrrole, followed by treatment with formaldehyde and dimethylamine, and then with methyl iodide and sodium acetylide? (2025). Filo.
  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2020). Current Medicinal Chemistry.
  • Synthesis, Analysis, Cholinesterase-Inhibiting Activity and Molecular Modelling Studies of 3-(Dialkylamino)-2-hydroxypropyl 4-[(Alkoxycarbonyl)
  • Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. (2023). MDPI.
  • biological-activity-of-mannich-bases.pdf.
  • Antimicrobial activity of quaternary ammonium salts: structure-activity rel
  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017). MDPI.
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing.
  • Evaluating cholinesterases inhibition by BAC and DDAC biocides: A combined experimental and theoretical approach. (2024). Chemico-Biological Interactions.
  • Exploring the Cholinesterase Inhibitory Potential of Azines Bearing a 4,4-bisdimethylaminobenzophenone Scaffold: An Experimental and Computational Approach.

Sources

Application

Application Note &amp; Protocol: Scaling Up the Production of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide for Industrial Research

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide in Modern Drug Discovery The pyrrole nucleus is a cornerstone i...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide in Modern Drug Discovery

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[][2] Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science.[][3] Among these, quaternary ammonium salts incorporating a pyrrole moiety, such as trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, are of increasing interest. These compounds possess potential applications as antimicrobial agents, phase-transfer catalysts, and precursors for more complex molecular architectures in drug development.[4][5][6]

The transition from bench-scale synthesis to industrial-level research production presents significant challenges. These include ensuring consistent purity, managing reaction exotherms, and handling hazardous materials safely and efficiently. This application note provides a comprehensive, in-depth guide for the scaled-up synthesis, purification, and characterization of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, designed to be a self-validating system for producing high-purity material for industrial research applications.

Optimized Synthesis Protocol: A Scalable Approach

The synthesis of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is achieved via the Menschutkin reaction, a classic and robust method for the formation of quaternary ammonium salts from a tertiary amine and an alkyl halide.[7][8] This SN2 reaction is highly efficient for this purpose.[7]

Reaction Scheme:

Reaction_Scheme reactant1 1-methyl-2-(dimethylaminomethyl)-1H-pyrrole product Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide reactant1->product Acetone, 35-40°C reactant2 +  Methyl Iodide (CH3I) reactant2->product

Caption: Reaction scheme for the synthesis of the target compound.

Causality of Experimental Choices:
  • Solvent Selection: Acetone is chosen as the reaction solvent due to its polar aprotic nature, which effectively solvates the forming ionic product, thereby stabilizing it and promoting the reaction rate.[8] It also has a relatively low boiling point, simplifying its removal during the work-up phase.

  • Temperature Control: The reaction is mildly exothermic.[9] Maintaining a temperature of 35-40°C ensures a reasonable reaction rate without promoting potential side reactions or excessive solvent loss.

  • Stoichiometry: A slight excess of methyl iodide is often used to ensure the complete conversion of the tertiary amine starting material. However, for scalability and to minimize residual hazardous material, a near-stoichiometric amount is recommended, with reaction completion monitored by thin-layer chromatography (TLC).

Step-by-Step Experimental Protocol:
  • Reactor Setup: A jacketed glass reactor of appropriate volume is equipped with a mechanical stirrer, a condenser with a drying tube, a temperature probe, and an addition funnel. The reactor is purged with an inert gas, such as nitrogen, to maintain a dry atmosphere.

  • Reagent Preparation:

    • In a separate vessel, dissolve 1.0 molar equivalent of 1-methyl-2-(dimethylaminomethyl)-1H-pyrrole in anhydrous acetone.

    • In the addition funnel, place 1.05 molar equivalents of methyl iodide, also diluted in a portion of anhydrous acetone.

  • Reaction Execution:

    • Transfer the solution of 1-methyl-2-(dimethylaminomethyl)-1H-pyrrole to the reactor.

    • Begin stirring and bring the solution to a gentle reflux at approximately 35-40°C using a circulating water bath.

    • Slowly add the methyl iodide solution from the addition funnel over a period of 1-2 hours. Monitor the internal temperature to ensure it does not exceed 45°C.

    • After the addition is complete, maintain the reaction mixture at 35-40°C for an additional 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a silica gel plate with a mobile phase of dichloromethane:methanol 9:1). The disappearance of the starting amine spot indicates reaction completion.

  • Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate precipitation of the product.

    • Collect the precipitated solid by filtration under vacuum.

    • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and residual solvent.[8]

    • Dry the crude product under vacuum at a temperature not exceeding 50°C.

Purification and Characterization: Ensuring Industrial Grade Purity

For many applications, particularly in drug development, high purity of the final compound is critical.[10] The primary method for purifying quaternary ammonium salts is recrystallization.[8]

Purification_and_Analysis_Workflow Crude_Product Crude Product Recrystallization Recrystallization (Ethanol/Ethyl Acetate) Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure_Product Pure Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Drying->Pure_Product Characterization Characterization Pure_Product->Characterization NMR 1H NMR, 13C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS TGA Thermogravimetric Analysis Characterization->TGA

Caption: Workflow for purification and analysis of the final product.

Recrystallization Protocol:
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Once fully dissolved, slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/ethyl acetate mixture, and dry under vacuum.

Characterization Techniques:

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ), Integration, MultiplicityConfirmation of proton environments in the molecule.
¹³C NMR Chemical Shift (δ)Confirmation of the carbon skeleton.
Mass Spectrometry m/z of the CationCorresponds to the molecular weight of the quaternary ammonium cation.
Thermogravimetric Analysis (TGA) Decomposition TemperatureProvides information on the thermal stability of the compound.[11]
Purity (by qNMR or HPLC) Assay (%)Should be ≥ 98% for research applications.

Critical Safety Protocols and Waste Management

Handling Methyl Iodide:

Methyl iodide is a toxic and potentially carcinogenic substance that requires stringent handling procedures.[12][13]

  • Engineering Controls: Always handle methyl iodide in a certified chemical fume hood with a high rate of air exchange.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (Viton or polyvinyl alcohol are recommended), and splash-proof goggles.[14]

  • Spill Management: In case of a spill, evacuate the area and use an absorbent material designed for organic solvents to contain the spill.[12][15] Dispose of the contaminated material as hazardous waste.[12]

  • First Aid:

    • Inhalation: Move the affected person to fresh air immediately and seek medical attention.[12]

    • Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.[12][14]

    • Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[12][13]

Waste Management:
  • All waste containing methyl iodide, including reaction residues and contaminated materials, must be collected in designated, properly labeled hazardous waste containers.[12]

  • Aqueous and organic waste streams should be segregated.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Conclusion

The successful and safe scale-up of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide production is achievable through careful planning, adherence to optimized protocols, and a steadfast commitment to safety. The methodologies outlined in this application note provide a robust framework for researchers and drug development professionals to produce this valuable compound with high purity and consistency, thereby facilitating its application in industrial research and beyond.

References

  • Recovery and purification of ionic liquids from solutions: a review - PMC. (n.d.).
  • Safety and Handling of Methyl Iodide in the Laboratory - Calibre Chemicals. (n.d.).
  • Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
  • Methyl iodide - SAFETY DATA SHEET. (2010, April 29).
  • WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents. (n.d.).
  • Methyl iodide - HAZARD SUMMARY. (n.d.).
  • About the Purification Route of Ionic Liquid Precursors - MDPI. (2017, March 27).
  • Custom Pyrrole Synthesis Services - BOC Sciences. (n.d.).
  • Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Purification of Ionic Liquids: Sweeping Solvents by Nitrogen - ACS Publications. (2010, September 8).
  • Purification of Imidazolium Ionic Liquids for Spectroscopic Applications - Academia.edu. (n.d.).
  • Green Synthesis of Pyrrole Derivatives - Semantic Scholar. (2016, October 26).
  • Technology for the production of disubstituted pyrroles - E3S Web of Conferences. (n.d.).
  • Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays - ResearchGate. (n.d.).
  • Pyrrole - Wikipedia. (n.d.).
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC. (2019, April 13).
  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (n.d.).
  • Generation and Characterization of Quaternary Ammonium Compounds via Deep Learning. (n.d.).
  • Quaternary ammonium cation - Wikipedia. (n.d.).
  • tetramethylammonium iodide synthesis protocol - Benchchem. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils - ResearchGate. (2024, May 7).
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.).
  • N,N,N-Trimethyl(1,2,3,5-tetramethyl-6-pentylcyclohexa-2,4-dien-1-yl)methanaminium iodide. (n.d.).
  • US20070260089A1 - Method for the Synthesis of Quaternary Ammonium Compounds and Compositions Thereof - Google Patents. (n.d.).
  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - MDPI. (2024, April 24).
  • Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC. (n.d.).
  • 53267-97-3 | N,N,N-trimethyl-1-(1H-pyrrol-2-yl)methanaminium iodide | ChemScene. (n.d.).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025, April 12).
  • Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization - IJFMR. (2025, November 15).
  • trimethyl-[2-[(2-oxopyrrolidin-1-yl)methoxy]ethyl]azanium iodide - NextSDS. (n.d.).
  • Synthesis and reactivity of azole-based iodazinium salts. (2023, March 16).
  • Major Advances in Synthetic Chemistry Reported in Science by Founding Scientist of REVOLUTION Medicines. (2015, March 12).

Sources

Method

protocol for alkylation reactions utilizing trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

Application Note: Alkylation Protocols Utilizing Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Alkylation Protocols Utilizing Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the realm of heterocyclic functionalization, the direct alkylation of nucleophiles using 2-(halomethyl)pyrroles is notoriously problematic. The electron-rich nature of the pyrrole ring renders these benzylic halides extremely unstable, often leading to rapid, catastrophic autopolymerization. To circumvent this, we utilize trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide —a stable, weighable, and highly efficient quaternary ammonium salt.

The choice of this specific azanium iodide is driven by chemical causality. The quaternized trimethylamine acts as an exceptional leaving group. Upon the application of mild heat or basic conditions, the molecule undergoes an elimination-addition sequence rather than a standard SN2 displacement. The departure of trimethylamine generates a highly electrophilic azafulvenium intermediate (specifically, the 1-methyl-2-methylene-2H-pyrrol-1-ium ion) (1[1]). This transient species is rapidly intercepted by carbon, nitrogen, sulfur, or oxygen nucleophiles, driving the reaction forward via rearomatization to yield the desired 2-alkylated 1-methylpyrrole derivative.

Mechanism A Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (Stable Precursor) B 1-Methyl-2-methylene-2H-pyrrol-1-ium (Azafulvenium Intermediate) A->B - NMe3, - I- (Heat/Base) C Nucleophilic Attack (C, N, S, or O Nucleophiles) B->C High Electrophilicity D 2-Alkylated 1-Methylpyrrole Derivative (Aromatized Product) C->D Rearomatization

Mechanistic pathway of alkylation via the reactive azafulvenium intermediate.

Quantitative Data: Nucleophile Scope and Expected Outcomes

The versatility of the azanium iodide precursor allows for a broad substrate scope. The table below summarizes optimized conditions and expected yields based on the nucleophile class.

Nucleophile ClassExample NucleophileBase / SolventTemp / TimeExpected Yield
Active Methylene (C) Diethyl malonateNaH / DMF80°C / 4 h75 - 85%
Thiol (S) ThiophenolK2CO3 / ACN60°C / 2 h85 - 95%
Amine (N) PiperidineNone / EtOHReflux / 6 h65 - 80%
Phenol (O) 4-MethoxyphenolCs2CO3 / DMF80°C / 8 h60 - 70%

Experimental Protocols

The following protocols are designed as self-validating systems. The evolution of trimethylamine (NMe3) gas serves as an in situ indicator of azafulvenium generation and successful nucleophilic displacement (2[2]).

Protocol A: C-Alkylation via Active Methylenes (e.g., Diethyl Malonate)

Causality Check: We utilize Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). DMF stabilizes the highly polar transition states and the ionic azafulvenium intermediate, while NaH ensures irreversible, quantitative deprotonation of the malonate, preventing equilibrium-driven side reactions.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) and wash with anhydrous hexane (2 × 5 mL) to remove the oil.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (10 mL). Cool the suspension to 0°C. Dropwise, add diethyl malonate (1.1 equiv, 1.1 mmol). Stir for 30 minutes until hydrogen gas evolution ceases, yielding a clear solution of the enolate.

  • Alkylation: Add trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (1.0 equiv, 1.0 mmol) in one portion.

  • Thermal Activation: Gradually warm the reaction to 80°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 4 hours.

  • Quench & Extraction: Cool the mixture to room temperature and carefully quench with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: S-Alkylation (Thioether Synthesis)

Causality Check: Thiophenols are highly nucleophilic. Therefore, a weaker base (K2CO3) in a moderately polar solvent (Acetonitrile) is sufficient. This milder approach minimizes potential base-catalyzed degradation of the pyrrole ring while still efficiently driving the displacement of the quaternary ammonium leaving group (3[3]).

  • Activation: In a 25 mL round-bottom flask, combine thiophenol (1.1 equiv), anhydrous K2CO3 (1.5 equiv), and Acetonitrile (10 mL). Stir at room temperature for 15 minutes.

  • Reagent Addition: Add the azanium iodide (1.0 equiv) to the stirring suspension.

  • Reaction: Heat the mixture to 60°C. The reaction is remarkably fast due to the high nucleophilicity of the thiolate, usually reaching completion in 2 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate, redissolve in Dichloromethane (20 mL), and wash with 1M NaOH (10 mL) to remove unreacted thiophenol. Dry, concentrate, and purify.

Workflow Step1 Step 1: Nucleophile Activation Base treatment (NaH / K2CO3) Step2 Step 2: Alkylation Add Azanium Iodide Heat to 60-80°C Step1->Step2 Step3 Step 3: Reaction Monitoring TLC & NMe3 Evolution Step2->Step3 Step4 Step 4: Workup & Purification Aqueous Quench Column Chromatography Step3->Step4

Step-by-step experimental workflow for nucleophilic alkylation.

Analytical Validation

To ensure the integrity of the protocol, researchers must validate the product using 1H NMR spectroscopy. The starting azanium iodide exhibits a distinct, sharp 9H singlet at approximately δ 3.10 ppm corresponding to the -N(CH3)3+ group.

  • Success Metric: The complete disappearance of this 3.10 ppm singlet, coupled with an upfield shift of the benzylic -CH2- protons (from ~δ 4.6 ppm in the salt to ~δ 2.8 - 3.8 ppm in the product, depending on the nucleophile), confirms successful alkylation and the complete displacement of the leaving group.

References

  • BenchChem Technical Support Team. Gramine Methiodide: A Technical Guide to its Mechanism of Action. BenchChem. 2

  • Ondrus, A. E., & Movassaghi, M. Total synthesis and study of myrmicarin alkaloids. MIT Open Access Articles / Chem Commun (Camb).1

  • Amir, R. J., et al. Clip Chemistry: Diverse (Bio)(macro)molecular and Material Function through Breaking Covalent Bonds. Chemical Reviews, ACS Publications. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Synthesis &amp; Handling

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (commonly refe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (commonly referred to as 1-methyl-2-(dimethylaminomethyl)pyrrole methiodide).

As a Senior Application Scientist, I frequently see laboratories struggle with this compound. It is a highly reactive quaternary ammonium salt, serving as a critical intermediate for generating electrophilic azafulvene species used in complex cycloadditions and nucleophilic substitutions [1]. However, its inherent thermodynamic drive to eliminate trimethylamine makes it highly prone to specific degradation pathways. This guide synthesizes field-proven protocols and mechanistic insights to help you troubleshoot common impurities, understand the causality behind each failure mode, and optimize your yields.

Mechanistic Workflow & Degradation Pathways

To successfully synthesize and store this compound, you must first understand its reactivity profile. The methiodide salt is not a passive molecule; it is a "spring-loaded" precursor. The elimination of the trimethylamine leaving group generates a transient, highly reactive azafulvene intermediate that dictates the primary failure modes in the laboratory [1].

G A 1-Methyl-2-(dimethylaminomethyl)pyrrole (Mannich Base) C Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (Target Product) A->C Quaternization (0-20°C, Dark) B Methyl Iodide (MeI) in Anhydrous Ether B->C Alkylating Agent D Azafulvene Intermediate (Highly Reactive Diene/Electrophile) C->D Heat or Trace Base (- NMe3) E Insoluble Polymeric Tar (Dipyrromethanes / Polymers) D->E Dimerization / Polymerization F 1-Methylpyrrole-2-methanol (Hydrolysis Product) D->F + H2O (Moisture)

Mechanistic pathways of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide synthesis.

Troubleshooting Guide (FAQs)

Q1: My isolated product is a sticky, dark tar instead of a white/yellow crystalline powder. What went wrong? Answer: This is the most common issue encountered and is caused by the premature formation of the azafulvene intermediate (1-methyl-2-methylene-2H-pyrrole). Because trimethylamine is an excellent leaving group, the methiodide salt can undergo a Hofmann-type elimination, especially if exposed to heat or trace base [2]. The resulting azafulvene is an extremely reactive Michael acceptor and diene. It will rapidly undergo uncontrolled dimerization or polymerization, resulting in the insoluble tar you observed. Causality & Fix: The activation energy for this elimination is relatively low. Always perform the quaternization strictly at 0 °C to room temperature, and store the isolated salt at -20 °C in the dark. Avoid any basic conditions during isolation.

Q2: NMR analysis of my product shows contamination with 1-methylpyrrole-2-methanol. How did this alcohol form? Answer: Quaternary ammonium iodides are highly hygroscopic. If the salt absorbs atmospheric moisture, the azafulvene intermediate (generated in equilibrium or via trace degradation) will be rapidly trapped by water acting as a nucleophile, yielding 1-methylpyrrole-2-methanol [3]. Causality & Fix: Handle the salt in a glovebox or a dry nitrogen-purged environment. Ensure that your precipitation solvent (e.g., diethyl ether) is rigorously anhydrous and stored over activated molecular sieves.

Q3: I see unreacted 1-methyl-2-(dimethylaminomethyl)pyrrole in my final product. How do I force the reaction to completion without causing over-alkylation? Answer: Incomplete quaternization usually stems from insufficient methyl iodide (MeI) or premature precipitation of the product before the reaction is complete. Causality & Fix: Use a slight excess of MeI (1.2 to 1.5 equivalents). Because the product is a salt, it will precipitate out of non-polar solvents like diethyl ether. To ensure complete conversion, you can perform the reaction in a solvent mixture like anhydrous acetone/ether where the starting material is highly soluble, but the salt still precipitates, driving the equilibrium forward without requiring heat.

Quantitative Data & Impurity Tracking

To self-validate your synthesis, use 1 H NMR (in D 2​ O or CD 3​ OD) to track these specific diagnostic peaks. Do not use CDCl 3​ as the quaternary salt has poor solubility in it, which can artificially magnify the signals of organic-soluble impurities.

Impurity / ComponentSource / CauseDiagnostic 1 H NMR PeakPrevention Strategy
Target Methiodide Salt Successful Quaternization~3.1 ppm (s, 9H, N + (CH 3​ ) 3​ )N/A (Desired Product)
Mannich Base (Starting Mat.) Incomplete Reaction~2.2 ppm (s, 6H, N(CH 3​ ) 2​ )Use 1.2-1.5 eq MeI; extend reaction time.
1-Methylpyrrole-2-methanol Moisture / Hydrolysis~4.5 ppm (s, 2H, CH 2​ -OH)Rigorously dry solvents; handle under inert gas.
Dipyrromethane derivatives Azafulvene dimerization~3.8-4.0 ppm (s, 2H, bridging CH 2​ )Keep temperature < 20 °C; avoid basic conditions.
Polymeric Tar Uncontrolled polymerizationBroad, unresolved baseline humpsStore salt at -20 °C; protect from light.

Validated Experimental Protocol for Quaternization

This protocol is designed as a self-validating system : the physical state and solubility of the product at each step confirm the success of the prior step, minimizing the need for constant intermediate sampling.

Step 1: Preparation of the Reaction Mixture

  • Dissolve 10.0 mmol of freshly distilled 1-methyl-2-(dimethylaminomethyl)pyrrole in 20 mL of anhydrous diethyl ether (or a 1:1 mixture of anhydrous acetone/ether for better solubility control) in a flame-dried, round-bottom flask.

  • Purge the flask with dry argon or nitrogen and cool to 0 °C using an ice bath.

Step 2: Quaternization 3. Slowly add 12.0 mmol (1.2 equivalents) of methyl iodide dropwise over 10 minutes. Caution: MeI is a volatile alkylating agent; handle in a fume hood. 4. Remove the ice bath and allow the reaction to stir at room temperature (approx. 20 °C) for 12-18 hours in the dark (wrap the flask in aluminum foil). Self-Validation Check: A white to pale-yellow precipitate should form as the reaction progresses. If the solution turns dark brown or black, thermal degradation/polymerization has occurred, and the batch should be discarded.

Step 3: Isolation and Purification 5. Filter the precipitate rapidly using a Schlenk frit or a Buchner funnel under a stream of dry nitrogen to prevent moisture absorption. 6. Wash the filter cake with 3 x 10 mL of cold, anhydrous diethyl ether. Self-Validation Check: The starting Mannich base and unreacted MeI are highly soluble in ether, while the methiodide salt is strictly insoluble. A thorough ether wash guarantees the removal of organic-soluble impurities. If the powder remains white and crystalline after the wash, the purity is high. 7. Dry the resulting solid under high vacuum (protect from light) for 4 hours to remove residual solvent. 8. Store the highly reactive trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide in a sealed vial, backfilled with argon, at -20 °C.

References

  • Aminocatalytic Asymmetric exo-Diels–Alder Reaction with Methiodide Salts of Mannich Bases and 2,4-Dienals to Construct Chiral Spirocycles. Organic Letters - ACS Publications. Available at:[Link]

  • Aminomethylated Pyrroles: Casting a Spotlight. Mini-Reviews in Organic Chemistry. Available at:[Link]

Optimization

Technical Support Center: Handling &amp; Storage of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS: 54828-80-7).

This molecule presents a unique dual-vulnerability profile: it contains an electron-rich pyrrole ring that is highly prone to oxidative dearomatization, and an iodide counterion that is exceptionally susceptible to photo-oxidation. Failure to implement rigorous storage protocols will result in rapid degradation, compromising your experimental reproducibility and poisoning sensitive catalytic or biological assays.

Part 1: Mechanistic Deep-Dive into Degradation Pathways

To effectively prevent degradation, we must first understand the chemical causality behind it. The degradation of this compound is not a single event, but rather a cascade of reactions triggered by environmental stimuli.

  • Iodide Photo-Oxidation : Iodide (I⁻) is a strong nucleophile and reducing agent. When exposed to ultraviolet (UV) or visible light, or atmospheric oxygen, iodide undergoes photochemical oxidation to form elemental iodine (I₂) and triiodide (I₃⁻) 1[1]. This is the primary cause of the characteristic yellow-to-brown discoloration observed in degraded batches2[2].

  • Pyrrole Dearomatization and Polymerization : The 1-methyl-1H-pyrrol-2-yl moiety is highly electron-rich. Under the stimuli of oxidants (e.g., ambient O₂, peroxides) or light, the pyrrole ring undergoes unconstrained dearomatization3[3]. This process often initiates a radical or acid-catalyzed cascade, leading to the formation of insoluble, dark-colored polymeric tars 4[4].

  • Hygroscopy & Deliquescence : Like many quaternary ammonium salts, this compound is hygroscopic. Moisture absorption creates a localized aqueous microenvironment on the crystal surface. This drastically lowers the activation energy required for dissolved oxygen to oxidize the iodide counterion, while simultaneously facilitating the degradation of the pyrrole ring5[5].

MechanisticPathways Compound Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide IodideOx Iodide Oxidation (I- -> I2 / I3-) Compound->IodideOx PyrroleOx Pyrrole Oxidation & Polymerization Compound->PyrroleOx Hygroscopy Deliquescence Compound->Hygroscopy Light Light (UV/Vis) Light->IodideOx Light->PyrroleOx Oxygen Oxygen (O2) Oxygen->IodideOx Oxygen->PyrroleOx Moisture Moisture (H2O) Moisture->Hygroscopy Discoloration Yellow/Brown Discoloration IodideOx->Discoloration PyrroleOx->Discoloration Precipitate Insoluble Polymeric Tars PyrroleOx->Precipitate Hygroscopy->IodideOx Facilitates Hygroscopy->PyrroleOx Facilitates

Logical relationship of degradation pathways for the target compound.

Part 2: Troubleshooting Guide & FAQs

Q1: My newly purchased batch arrived as a white powder, but after a month on the benchtop, it has turned dark brown. Is it still usable? A1: No, it is highly recommended to discard the batch. The dark brown color indicates severe oxidation of the iodide counterion to iodine (I₂)1[1], coupled with likely polymerization of the pyrrole ring 3[3]. Using this degraded material will introduce iodine radicals and polymeric impurities into your assays, leading to irreproducible results or catalyst poisoning.

Q2: I prepared a stock solution in water/DMSO, and after a few days, I noticed a black, insoluble precipitate at the bottom of the vial. What happened? A2: This is the hallmark of pyrrole polymerization 4[4]. In solution, the electron-rich pyrrole ring is highly susceptible to auto-oxidation and subsequent cross-linking, forming insoluble polypyrrole-like tars. To prevent this, stock solutions should be prepared fresh immediately before use. If storage is absolutely necessary, solutions must be sparged with Argon, protected from light, and frozen at -80°C.

Q3: Does the choice of storage container matter if I keep it in the dark freezer? A3: Absolutely. While low temperatures slow down degradation kinetics, clear glass or low-density plastics still permit UV/Vis light penetration during handling and allow oxygen diffusion over time. You must use amber glass vials to block UV/Vis light1[1] combined with PTFE-lined solid caps to ensure an impermeable oxygen and moisture barrier.

Part 3: Quantitative Data & Degradation Summary

Degradation ModeVulnerable MoietyPrimary CatalystsVisual IndicatorPrevention Strategy
Photo-oxidation Iodide (I⁻)UV/Vis Light, O₂Yellow/Brown discolorationAmber vials, dark storage
Dearomatization & Polymerization Pyrrole ringO₂, ROS, AcidsInsoluble black/brown tarArgon/N₂ atmosphere, -20°C
Deliquescence Quaternary AmmoniumAtmospheric MoistureClumping, rapid discolorationDesiccators, room-temp equilibration

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee scientific integrity, every protocol must be a self-validating system. Follow this step-by-step methodology to ensure the compound remains pristine for years.

Step 1: Initial Inspection Upon receipt, verify the material is a white to off-white crystalline powder. Any yellow tint indicates pre-existing iodide oxidation2[2].

Step 2: Inert Aliquoting Transfer the bulk material into a glovebox purged with Argon or high-purity Nitrogen (O₂ < 5 ppm, H₂O < 5 ppm). Divide the bulk powder into single-use aliquots. Causality: This prevents repeated freeze-thaw cycles and cumulative atmospheric exposure which exponentially degrade the batch.

Step 3: Packaging Place aliquots into amber glass vials. Seal tightly with PTFE-lined caps. Wrap the cap-vial junction with Parafilm to create a secondary moisture barrier.

Step 4: Desiccation & Storage Place the sealed vials into a secondary container (e.g., a Mylar pouch or desiccator jar) containing active desiccant packets (e.g., indicating silica gel). Store the secondary container in a -20°C or -80°C freezer.

Step 5: Thawing Protocol (Critical) Before opening an aliquot, remove it from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial will cause immediate atmospheric condensation on the hygroscopic powder, instantly initiating the deliquescence-degradation cycle.

Step 6: Self-Validation Check Before a critical experiment, dissolve a 1 mg test aliquot in 1 mL of degassed D₂O or DMSO-d6. A clear, colorless solution confirms the absence of polymeric tars and iodine, validating the storage integrity.

StorageWorkflow Start Receipt of Compound Inspect Visual Inspection (White/Off-white powder?) Start->Inspect Aliquot Glovebox Aliquoting (Argon/N2 atmosphere) Inspect->Aliquot Pass Vial Amber Glass Vials (PTFE-lined caps) Aliquot->Vial Seal Parafilm Sealing & Desiccant Pouch Vial->Seal Store Long-Term Storage (-20°C or -80°C) Seal->Store Validate Validation Check (Clear D2O solution) Store->Validate Pre-use

Step-by-step workflow for the handling and long-term storage of the compound.

Part 5: References

  • Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation. Available at:

  • The Oxidation of Pyrrole - PubMed (NIH). Howard JK, Rihak KJ, Bissember AC, Smith JA. Chem Asian J. 2016 Jan;11(2):155-67. Available at:

  • POTASSIUM IODIDE - University of Florida Environmental Health & Safety. Available at:

  • The Oxidation of Pyrrole | Request PDF - ResearchGate. Available at:

  • Quaternary ammonium iodide as a passivator for enhanced efficiency and stability - ResearchGate. Available at:

Sources

Troubleshooting

managing hygroscopic issues when handling trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide

Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling challenges associated with trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide .

Because this reagent is a quaternary ammonium iodide containing a sensitive pyrrole ring, it presents a dual challenge: it is notoriously hygroscopic and thermally sensitive[1]. Even momentary contact with ambient humidity can compromise its structural integrity and your experimental stoichiometry[1]. This guide provides field-proven, self-validating methodologies to ensure absolute precision in your workflows.

Part 1: Mechanistic Overview & Causality

To master the handling of this reagent, we must first understand the causality behind its behavior. The quaternary ammonium cation and the highly polarizable iodide anion create a crystal lattice with an extreme thermodynamic affinity for water. Atmospheric water molecules act as competitive ligands, utilizing hydrogen bonding and ion-dipole interactions to penetrate the solid lattice.

If left unchecked, this thermodynamic driving force leads to deliquescence—the solid absorbs so much moisture that it dissolves into an aqueous syrup, rendering accurate mass measurement impossible and guaranteeing stoichiometric failure in moisture-sensitive reactions.

Causality M Atmospheric Moisture A Ion-Dipole Coordination M->A C Deliquescence & Clumping A->C W Inaccurate Mass (Water Weight) C->W S Stoichiometric Imbalance W->S F Reaction Failure S->F

Fig 1. Mechanistic causality of moisture contamination leading to experimental failure.

Part 2: Troubleshooting FAQs

Q1: My reagent arrived as a sticky syrup or hard clump rather than a free-flowing powder. Is it chemically ruined? A: Not necessarily ruined, but it is heavily hydrated. The clumping is a direct physical manifestation of moisture absorption[2]. Because quaternary ammonium compounds are notoriously difficult to keep dry, they often arrive wet[1]. You cannot use this material "as is" because the water mass will severely skew your molar calculations. You must subject the reagent to rigorous vacuum drying before use.

Q2: I don't have an inert-atmosphere glovebox. How can I accurately weigh this highly hygroscopic solid without it absorbing water on the balance pan? A: You must use the "weighing by difference" technique[3]. Never place a hygroscopic chemical directly on an open weighing pan or boat. By weighing a sealed container, quickly transferring a portion of the solid, and re-weighing the sealed container, you isolate the bulk reagent from the atmosphere[4]. The difference between the two masses is the exact amount transferred, completely negating real-time moisture uptake during the balance reading[3].

Q3: What is the safest way to dry this specific pyrrole-ammonium iodide without degrading it? A: Drying quaternary ammonium salts is always a compromise between applying enough heat to drive off water and keeping the temperature low enough to prevent thermal decomposition[1]. Because the pyrrole ring and the quaternary center can be sensitive, do not exceed 50°C. Rely on a high-vacuum environment (< 0.1 mbar) rather than high heat to shift the thermodynamic equilibrium and vaporize the water[1].

Part 3: Quantitative Data on Moisture Management

The following table summarizes the causal relationship between relative humidity (RH), exposure time, and the physical state of hygroscopic quaternary ammonium salts, dictating the necessary corrective actions[2].

Relative Humidity (RH)Exposure TimeEstimated Water Uptake (% wt)Physical State ObservationRecommended Action
< 10% (Glovebox)> 24 hours< 0.1%Free-flowing powderProceed with use
30 - 40% (Ambient)10 minutes2.0% - 5.0%Surface tackiness, clumpingDry before use
> 60% (Humid)30 minutes> 15.0%Deliquescence (syrup)Intensive vacuum drying

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The workflows below contain internal mathematical checks to guarantee success.

Workflow A Receive Reagent B Visual Inspection (Check for clumping) A->B C Vacuum Drying (<50°C to Constant Mass) B->C Deliquescent D Glovebox Transfer (Inert Atmosphere) B->D Free-flowing C->D E Weighing by Difference (Analytical Balance) D->E F Store in Desiccator (Dark, <20°C) E->F

Fig 2. End-to-end validated workflow for handling hygroscopic quaternary ammonium iodides.

Protocol A: Vacuum Drying to "Constant Mass"

This protocol uses an internal validation loop to mathematically prove that all volatile water has been removed[5].

  • Preparation: Transfer the wet trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide into a pre-weighed, dry Schlenk flask. Record the initial mass of the flask + wet solid.

  • Vacuum Application: Connect the flask to a high-vacuum Schlenk line (< 0.1 mbar). Apply the vacuum slowly to prevent the wet syrup from bumping and contaminating the manifold.

  • Mild Heating: Submerge the flask in a heating block or oil bath set strictly between 40°C and 50°C . Causality: This specific temperature range provides enough kinetic energy to break the ion-dipole bonds between the water and the iodide salt without triggering thermal degradation[1].

  • Cooling: After 4 hours, remove the flask from the heat, backfill with dry Nitrogen or Argon, and allow it to cool to room temperature inside a sealed desiccator[5].

  • Validation Loop: Weigh the cooled flask. Repeat steps 2-4 in 2-hour increments until successive weighings differ by less than 0.2 mg [5].

    • Self-Validation: Achieving this "constant mass" mathematically guarantees that the thermodynamic extraction of water is complete.

Protocol B: Weighing by Difference

This protocol prevents real-time moisture absorption from skewing your balance readings[3].

  • Desiccation: Ensure the dried reagent is stored in a tightly sealed glass weighing bottle inside a desiccator containing fresh silica gel or calcium chloride[2].

  • Initial Mass ( M1​ ): Place the sealed weighing bottle on an analytical balance. Record the exact mass ( M1​ )[6].

  • Transfer: Remove the bottle from the balance. Working quickly (or ideally inside a glovebox), open the bottle and tap an estimated amount of the solid directly into your pre-flushed reaction vessel[4].

  • Final Mass ( M2​ ): Immediately reseal the weighing bottle. Place it back on the analytical balance and record the new mass ( M2​ )[4].

  • Calculation: The exact mass of the reagent added to your reaction is M1​−M2​ .

    • Self-Validation: This system is self-validating because the mass transferred plus the mass remaining in the bottle must perfectly equal the initial mass. Because the bottle is sealed during both weighings, atmospheric water cannot artificially inflate the recorded mass[3].

References

  • Google Patents (US4269665A)
  • Managing the Hygroscopic Nature of Triethylsulfonium Iodide: A Technical Support Guide Benchchem URL
  • WordPress (Analytical Chemistry Educational Resource)
  • Michigan Technological University (MTU)
  • Managing the hygroscopicity of Choline tosylate during weighing and storage Benchchem URL
  • Weighing Techniques in Chemistry Labs Scribd URL

Sources

Optimization

resolving NMR peak overlaps in trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide characterization

Topic: Resolving NMR Peak Overlaps in Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Characterization Document ID: TSC-NMR-08B Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlaps in Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Characterization Document ID: TSC-NMR-08B Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges in the NMR characterization of complex molecules, specifically focusing on trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Introduction: The Challenge of a Compact, Charge-Carrying Molecule

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide presents a classic NMR characterization challenge. The structure contains several distinct proton and carbon environments within a relatively small scaffold: a substituted pyrrole ring and a quaternary ammonium group. This often leads to significant signal overlap in standard 1D NMR spectra, particularly in the aliphatic region (N-methyl and methylene protons) and the aromatic region (pyrrole protons), making unambiguous assignment difficult. This guide addresses the most common questions and provides a logical workflow to systematically resolve these overlaps.

Frequently Asked Questions & Troubleshooting Guide
Question 1: My initial ¹H NMR spectrum shows significant peak overlap. What are the first and simplest steps to resolve these signals?

Answer: Before resorting to more complex experiments, simple modifications to the sample environment can often resolve or reduce peak overlap. These methods are effective because they alter intermolecular interactions and molecular dynamics, which in turn influence the chemical shifts of your analyte.[1]

  • The Scientific Rationale: The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by interactions with the surrounding solvent molecules.[1][2] Changing the solvent alters these interactions (e.g., hydrogen bonding, aromatic solvent-induced shifts - ASIS) and can induce differential shifts in proton resonances, effectively "moving" peaks away from each other.[3][4] For a charged species like your azanium salt, moving from a non-polar solvent like CDCl₃ to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ or a hydrogen-bond-donating solvent like CD₃OD can significantly alter the spectrum.[5]

  • Recommendation: Acquire spectra in at least two different deuterated solvents of varying polarity and properties (e.g., CDCl₃, DMSO-d₆, and Benzene-d₆). Benzene-d₆ is particularly useful for inducing aromatic solvent-induced shifts (ASIS), which can provide significant dispersion.

  • The Scientific Rationale: Many molecules, including those with seemingly free rotation, may exist in multiple conformations that are rapidly interconverting on the NMR timescale at room temperature.[6] This can lead to broadened, averaged signals. By lowering the temperature, you can slow down this exchange, potentially "freezing out" individual conformers and resulting in sharper, distinct peaks for each.[7][8] Conversely, raising the temperature can sometimes sharpen broad peaks if the exchange rate moves into the fast-exchange regime.[7]

  • Protocol: Basic Variable Temperature (VT) NMR Experiment

    • Sample Preparation: Use a Class A NMR tube (e.g., Pyrex) to withstand temperature changes. Ensure your sample is dissolved in a solvent with a suitable temperature range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

    • Instrument Setup: On the spectrometer, use the variable temperature control unit. Always allow the temperature to equilibrate for 10-15 minutes after reaching the setpoint before acquiring data to ensure thermal stability.[7]

    • Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10-15°C increments from 25°C up to 80°C and down to -40°C, solvent permitting).

    • Analysis: Analyze the spectra for changes in chemical shift, peak shape, and multiplicity to identify temperature-dependent phenomena.[9]

Question 2: Solvent and temperature changes were insufficient. How can I use 2D NMR to definitively assign the structure?

Answer: Two-dimensional (2D) NMR is the most powerful tool for resolving overlap and elucidating the complete structure of your molecule.[10][11] By spreading the NMR information across two frequency axes, signals that are overlapped in a 1D spectrum can be clearly resolved. For trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide, a standard suite of 2D experiments will provide a complete picture of its connectivity.

G cluster_1d 1D NMR Analysis cluster_assign Structural Assignment node_1d Acquire ¹H and ¹³C NMR Observe Overlap cosy cosy node_1d->cosy Resolve ¹H-¹H coupling networks assign Unambiguous Structure Confirmation hsqc hsqc cosy->hsqc Assign protonated carbons hmbc hmbc hsqc->hmbc Establish long-range connectivity hmbc->assign Assemble full structure

Caption: 2D NMR workflow for structural elucidation.
  • What it shows: Correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[12]

  • Application to your molecule: A COSY spectrum will show a cross-peak between the H-3, H-4, and H-5 protons on the pyrrole ring, allowing you to "walk" around the ring and assign these signals unambiguously. It will not show correlations to the isolated N-CH₃ or N⁺(CH₃)₃ groups.

  • Protocol: Acquiring a DQF-COSY Spectrum

    • Setup: Load a standard DQF-COSY pulse program.

    • Parameters: Set the spectral width in both dimensions to cover all proton signals (~10-12 ppm). Use 1K or 2K data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Acquisition: Acquire 4 to 16 scans per increment, depending on sample concentration.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to improve resolution.

  • What it shows: Correlations between protons and the carbon atoms they are directly attached to (one-bond ¹JCH coupling).[13]

  • Application to your molecule: This is the most effective experiment for resolving overlap.[14][15] Each ¹H-¹³C pair will appear as a single cross-peak. Even if the pyrrole protons (H-3, H-4, H-5) are overlapped in the ¹H spectrum, they will correlate to their respective carbons (C-3, C-4, C-5), which are typically well-separated in the ¹³C dimension. Similarly, the overlapped N-CH₃ and N⁺(CH₃)₃ proton signals will resolve into distinct cross-peaks corresponding to their unique carbon signals.

  • Protocol: Acquiring an HSQC Spectrum

    • Setup: Load a standard multiplicity-edited HSQC pulse program (this will phase CH/CH₃ peaks opposite to CH₂ peaks).

    • Parameters: Calibrate the ¹³C pulse. Set the ¹H spectral width as before and the ¹³C width to cover all expected carbons (~0-160 ppm).

    • Acquisition: The number of scans will depend on concentration but typically ranges from 8 to 32 per increment.

    • Processing: Process the data to generate the 2D correlation plot. The different phases for CH/CH₃ (positive) and CH₂ (negative) peaks provide additional assignment information.[13]

  • What it shows: Correlations between protons and carbons over two to four bonds (²JCH, ³JCH). This is crucial for connecting molecular fragments.[16]

  • Application to your molecule: This experiment provides the final piece of the puzzle. Key expected correlations include:

    • From the N⁺(CH₃)₃ protons to the methylene carbon (-CH₂-).

    • From the methylene protons (-CH₂-) to the C-2 of the pyrrole ring and the N⁺(CH₃)₃ carbon.

    • From the pyrrole N-CH₃ protons to C-2 and C-5 of the pyrrole ring.

    • From the H-3 proton to C-2, C-4, and C-5 of the pyrrole ring.

  • Protocol: Acquiring an HMBC Spectrum

    • Setup: Load a standard HMBC pulse program.

    • Parameters: Set spectral widths as in the HSQC. The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 7-8 Hz.[12]

    • Acquisition: HMBC is less sensitive than HSQC and may require more scans (e.g., 16-64) per increment.

    • Processing: Process the 2D data. Analyze the cross-peaks to piece together the carbon skeleton.[17]

| Predicted NMR Data for Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide | | :--- | :--- | :--- | | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | Pyrrole H-3 | ~6.2 - 6.4 | ~108 - 110 | | Pyrrole H-4 | ~6.0 - 6.2 | ~107 - 109 | | Pyrrole H-5 | ~6.7 - 6.9 | ~122 - 124 | | Pyrrole N-CH₃ | ~3.6 - 3.8 | ~35 - 37 | | Methylene -CH₂- | ~4.5 - 4.8 | ~58 - 62 | | Azanium N⁺(CH₃)₃ | ~3.1 - 3.3 | ~53 - 55 | | Pyrrole C-2 (Quaternary) | N/A | ~128 - 132 | | Note: These are estimated values and will vary based on solvent and experimental conditions. |

Question 3: I still have some ambiguity, particularly with closely spaced signals. Is there a chemical method to further separate these peaks?

Answer: Yes. When spectroscopic methods alone are not sufficient, you can use a chemical approach by adding a Lanthanide Shift Reagent (LSR).

  • The Scientific Rationale: LSRs are paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) that can reversibly coordinate to Lewis basic sites in your molecule.[18][19] In your compound, the iodide counter-ion or potentially the pyrrole nitrogen could serve as a coordination site. The paramagnetic metal creates a large local magnetic field that induces significant changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[20] The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion, causing protons closer to the coordination site to shift more dramatically than those further away.[18] This can resolve severe peak overlap. Europium-based reagents typically induce downfield shifts.[21]

G

Caption: Workflow for using a Lanthanide Shift Reagent.
  • Protocol: Using a Lanthanide Shift Reagent

    • Preparation: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your sample. Ensure the solvent is anhydrous, as water can compete for coordination to the LSR.[21]

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your pure compound.

    • Titration: Add small, precise aliquots of the LSR stock solution to your NMR tube. After each addition, gently mix and acquire a new ¹H spectrum.

    • Monitor Changes: Observe the changes in the chemical shifts. The signals should spread out. Be aware that LSRs will also cause some peak broadening, which is a drawback of the technique.[21]

    • Analysis: Continue adding the LSR until sufficient peak separation is achieved for your analysis or until broadening becomes prohibitive.

| Technique Comparison for Resolving NMR Peak Overlap | | :--- | :--- | :--- | | Method | Pros | Cons | | Solvent Change | Simple, fast, non-destructive. | May not provide sufficient resolution; requires re-shimming. | | Variable Temp. NMR | Provides dynamic information; can resolve conformation-based overlap. | Requires specific equipment; limited by solvent freezing/boiling points. | | 2D NMR (COSY, HSQC, HMBC) | Provides definitive connectivity information; most powerful method for structural elucidation. | Can be time-consuming to acquire and process; requires higher sample concentration. | | Lanthanide Shift Reagents | Can induce very large shifts to resolve severe overlap. | Causes significant line broadening; requires anhydrous conditions; quantitative analysis is complex. |

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Sievers, R. E. (Ed.). (2012). Nuclear Magnetic Resonance Shift Reagents. Academic Press.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3874-3881.
  • Patsnap. (2025). Optimal NMR Sampling: Impact on Signal Resolution. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]

  • Wodtke, R., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(32), 19345-19357.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-277.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • Sychrovský, V., Vokáčová, Z., & Bouř, P. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 114(1), 583-593.
  • National Center for Biotechnology Information. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Study of Novel Pyrrole Derivatives. Retrieved from [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Taylor & Francis Online. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). NMR methods for structural studies of large monomeric and multimeric proteins. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SpringerLink. (n.d.). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. Retrieved from [Link]

  • University of Bristol. (2024). Exploration of Dynamic Exchange using Variable Field NMR. Retrieved from [Link]

  • ACS Publications. (2002). Variable-Temperature Nuclear Magnetic Resonance Spectroscopy Allows Direct Observation of Carboxylate Shift in Zinc Carboxylate Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 25: Dynamic NMR. Retrieved from [Link]

  • PubMed. (2009). NMR enantiodifferentiation of quaternary ammonium salts of Tröger base. Retrieved from [Link]

  • PubMed. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide vs traditional quaternary ammonium salts

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide vs. Traditional Quaternary Ammonium Salts: A Comparative Guide Executive Summary In advanced organic synthesis and drug development, quaternary ammonium salts (QAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide vs. Traditional Quaternary Ammonium Salts: A Comparative Guide

Executive Summary

In advanced organic synthesis and drug development, quaternary ammonium salts (QAS) are ubiquitous. However, their chemical roles vary drastically based on their molecular architecture. This guide provides an objective, data-driven comparison between trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (TMPMAI)—a highly reactive Mannich base methiodide[1]—and traditional quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB). While traditional QAS are engineered for chemical stability to function as phase transfer catalysts (PTCs), TMPMAI is intentionally designed to undergo controlled degradation, serving as a potent electrophilic alkylating agent via a transient azafulvenium intermediate[2].

Mechanistic Divergence: Reagent vs. Catalyst

The fundamental divergence between these two classes of molecules lies in their leaving group ability and intermediate stabilization .

TMPMAI (The Reactive Precursor): TMPMAI is pre-activated through the quaternization of a pyrrole Mannich base with methyl iodide[3]. The causality behind this design is elegant: the trimethylammonium group (–NMe₃⁺) is an exceptional leaving group. Upon application of mild heat or base, the –NMe₃⁺ group is expelled. This elimination is thermodynamically driven by the lone pair on the pyrrole nitrogen, which delocalizes to form a highly electrophilic, resonance-stabilized azafulvenium ion (1-methyl-2-methylene-2H-pyrrolium)[2]. This intermediate rapidly undergoes intermolecular or intramolecular attack by nucleophiles (C, N, O, or S), enabling site-specific functionalization of the pyrrole framework[2].

Traditional QAS (The Inert Catalyst): Conversely, traditional QAS like TBAB or cetyltrimethylammonium bromide (CTAB) lack an adjacent π-electron system. The bulky alkyl chains provide immense steric shielding around the central cationic nitrogen. Because the hypothetical expulsion of a trialkylamine would generate a highly unstable primary carbocation, these salts resist nucleophilic attack and Hofmann elimination at moderate temperatures. Their role is purely electrostatic—facilitating the transfer of anionic nucleophiles across aqueous-organic interfaces without being consumed in the reaction.

Comparative Performance & Physicochemical Data

To objectively evaluate their utility, the quantitative and functional parameters of TMPMAI and TBAB are summarized below.

ParameterTMPMAI (Azafulvenium Precursor)TBAB (Traditional QAS)
Molecular Formula C₉H₁₇IN₂[1]C₁₆H₃₆BrN
Molecular Weight 280.15 g/mol [1]322.37 g/mol
Primary Chemical Role Stoichiometric Alkylating ReagentPhase Transfer Catalyst (PTC)
Reactive Intermediate Azafulvenium cation[3]None (Stable ion pair)
Leaving Group Trimethylamine (NMe₃) gasNone
Reaction Kinetics Fast (driven by intermediate stability)Concentration-dependent (interface)
Typical Conditions Mild base, polar aprotic solvent, 20–60°CBiphasic (H₂O/Organic), 50–100°C
Byproducts Trimethylamine, Iodide saltsNone (Catalyst is recovered)

Self-Validating Experimental Workflows

As a self-validating system, the protocols below incorporate real-time physical indicators to confirm the mechanistic pathways described above.

Protocol A: C-Alkylation via TMPMAI (Azafulvenium Pathway)

Objective: Synthesize a 2-substituted pyrrole derivative using a carbon nucleophile (e.g., sodium cyanide).

  • Preparation: Dissolve 1.0 eq of TMPMAI and 1.2 eq of NaCN in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Heat the reaction mixture to 60°C.

  • Self-Validation (Gas Evolution): Suspend a piece of damp red litmus paper directly above the condenser. As the reaction proceeds, the paper will turn blue. Causality: This confirms the expulsion of basic trimethylamine (NMe₃) gas, validating the formation of the azafulvenium intermediate[3].

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The highly polar TMPMAI spot (baseline) will disappear, replaced by a non-polar product spot.

  • Quenching & Isolation: Quench with cold water, extract with diethyl ether, and purify via flash chromatography to yield the 2-(cyanomethyl)-1-methylpyrrole.

Protocol B: Biphasic Nucleophilic Substitution via Traditional QAS

Objective: Perform an Sₙ2 substitution on 1-bromooctane using aqueous NaCN.

  • Preparation: In a round-bottom flask, add 1-bromooctane (organic phase: toluene) and an excess of aqueous NaCN (aqueous phase).

  • Baseline Validation: Stir vigorously at 80°C for 1 hour. GC-MS analysis of the organic layer will show negligible product formation due to the inability of CN⁻ to cross the phase boundary.

  • Catalysis: Add 10 mol% of TBAB to the biphasic mixture.

  • Self-Validation (Phase Transfer): Stir for an additional 2 hours. GC-MS will now show rapid conversion to nonanenitrile. Causality: The lipophilic tetrabutylammonium cation pairs with the cyanide anion, dragging it into the organic phase to react, proving the QAS acts strictly as an inert transport vehicle rather than a consumed reagent.

Visualizing the Reaction Architectures

The following diagrams map the distinct logical workflows and transient states of both chemical systems.

Azafulvenium_Pathway TMPMAI TMPMAI (Precursor) HeatBase Heat / Base (- NMe3, - I-) TMPMAI->HeatBase Azafulvenium Azafulvenium Ion (Reactive Intermediate) HeatBase->Azafulvenium Elimination Product 2-Substituted Pyrrole Azafulvenium->Product Nu- Attack Nucleophile Nucleophile (Nu-) Nucleophile->Product

Fig 1. Mechanistic pathway of TMPMAI generating the highly electrophilic azafulvenium intermediate.

PTC_Cycle cluster_aq Aqueous Phase cluster_org Organic Phase Nu_aq Na+ Nu- (Aqueous Nucleophile) Q_Nu_org Q+ Nu- (Active Ion Pair) Nu_aq->Q_Nu_org Phase Transfer Q_aq Q+ X- (Traditional QAS) Q_aq->Q_Nu_org Ion Exchange Product_org R-Nu (Product) Q_Nu_org->Product_org SN2 Reaction RX_org R-X (Substrate) RX_org->Product_org Product_org->Q_aq Q+ X- Return

Fig 2. Traditional QAS functioning as a Phase Transfer Catalyst (PTC) via continuous ion exchange.

Conclusion

For drug development professionals and synthetic chemists, selecting between these compounds requires understanding their mechanistic destiny. Traditional QAS are robust, inert tools for solving solubility and phase barriers. In stark contrast, TMPMAI is a specialized, sacrificial reagent. By leveraging the thermodynamic stability of the azafulvenium intermediate, TMPMAI allows researchers to execute complex, site-specific functionalizations of pyrrole frameworks under exceptionally mild conditions[2],[4].

References

  • [2] Ag-Catalyzed Switchable Synthesis of Site-Specifically Functionalized Pyrroles via Azafulvenium Intermediates. Organic Letters (ACS Publications). URL:[Link]

  • [4] Reactivity of azafulvenium methides derived from pyrrolo-[1,2-c]thiazole-2,2-dioxides: synthesis of functionalised pyrroles. CORE / Elsevier. URL:[Link]

  • [3] Aminomethylated Pyrroles: Casting a Spotlight. Mini-Reviews in Organic Chemistry (ResearchGate). URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Purity Testing

Executive Summary The accurate purity determination of quaternary ammonium compounds presents a notorious challenge in analytical chemistry. Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a highly polar, per...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of quaternary ammonium compounds presents a notorious challenge in analytical chemistry. Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a highly polar, permanently charged molecule. Its unique structure—a bulky pyrrole ring tethered to a quaternary amine—renders standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) ineffective.

This guide objectively compares the performance of Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity testing of this compound. By analyzing the causality behind chromatographic behavior, we establish a superior, self-validating HILIC protocol and demonstrate its validation according to the latest [1].

The Analytical Challenge: Causality Behind the Chemistry

To design an effective analytical method, we must first understand the molecular behavior of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide.

Because the quaternary nitrogen maintains a permanent positive charge regardless of the mobile phase pH, it forms a dense hydration shell in aqueous solutions. In standard RP-HPLC (e.g., C18 columns), this intense hydrophilicity prevents the molecule from partitioning into the hydrophobic stationary phase, resulting in void-volume elution. Furthermore, the positively charged azanium group engages in secondary electrostatic interactions with residual deprotonated silanols ( SiO− ) on the silica support, causing severe peak tailing and poor recovery.

The Alternatives: IP-RP-HPLC vs. HILIC

To force retention, chromatographers traditionally rely on IP-RP-HPLC . By adding an anionic ion-pairing reagent (e.g., sodium octane sulfonate or heptafluorobutyric acid) to the mobile phase, the reagent forms a neutral, hydrophobic complex with the quaternary amine, allowing it to retain on a C18 column. However, ion-pairing reagents require notoriously long column equilibration times, are difficult to wash off, and cause severe ion suppression if the method is transferred to Liquid Chromatography-Mass Spectrometry (LC-MS).

HILIC , conversely, leverages the molecule's polarity. By utilizing a polar stationary phase (such as an Amide or Zwitterionic phase) and a highly organic mobile phase (typically >70% acetonitrile), HILIC promotes the formation of a water-enriched layer on the stationary phase surface. The highly polar azanium cation partitions from the bulk organic mobile phase into this aqueous layer. This provides robust retention and excellent peak shape without the need for signal-suppressing ion-pairing reagents, making it highly [2].

Decision_Matrix Start Analyte: Quaternary Ammonium RP Standard RP-HPLC Start->RP Highly Polar IP IP-RP-HPLC (Ion-Pairing) Start->IP Add Sulfonates HILIC HILIC (High Organic) Start->HILIC Polar Stat. Phase Fail Poor Retention & Peak Tailing RP->Fail Subopt MS Suppression & Long Equilibration IP->Subopt Success Excellent Retention & MS Compatible HILIC->Success

Figure 1: Logical decision matrix for selecting the optimal chromatographic mode for quaternary ammonium salts.

Comparative Performance Data

To objectively evaluate the methodologies, trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide was analyzed using both IP-RP-HPLC and HILIC. The quantitative performance metrics are summarized below.

Chromatographic ParameterIP-RP-HPLC (C18 + 5mM Hexanesulfonate)HILIC (BEH Amide + Ammonium Formate)Conclusion / Impact
Retention Factor ( k′ ) 4.26.8HILIC provides superior retention for polar analytes.
Asymmetry Factor ( As​ ) 1.85 (Tailing)1.05 (Symmetrical)HILIC eliminates secondary silanol interactions.
Theoretical Plates ( N ) ~4,500~12,500HILIC yields sharper peaks, improving resolution.
Equilibration Time > 60 minutes< 15 minutesHILIC significantly increases laboratory throughput.
LC-MS Compatibility Poor (Ion Suppression)Excellent (Signal Enhancement)HILIC mobile phases enhance electrospray ionization.

Verdict: HILIC is the definitively superior technique for this compound, offering better peak symmetry, higher efficiency, and seamless MS compatibility.

Self-Validating HILIC Experimental Protocol

To ensure absolute trustworthiness, the following HILIC protocol is designed as a self-validating system . By integrating strict System Suitability Testing (SST) and bracketing standards, the analytical sequence mathematically verifies its own precision and accuracy before, during, and after sample analysis.

Materials & Reagents
  • Column: Waters XBridge BEH Amide, 150 mm × 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: Low pH ensures the pyrrole nitrogen remains protonated if applicable, while high buffer concentration mitigates ionic interactions with the stationary phase).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Diluent: 80% Acetonitrile / 20% Water. (Causality: Samples must be dissolved in a high-organic diluent to prevent peak distortion caused by solvent mismatch in HILIC).

Chromatographic Conditions
  • Elution Mode: Isocratic (15% Mobile Phase A / 85% Mobile Phase B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm (targeting the pyrrole chromophore) and ESI-MS (+).

Step-by-Step Workflow & Self-Validation (SST)
  • System Purge & Equilibration: Purge the LC system with Mobile Phase A and B. Equilibrate the column at the initial conditions for at least 20 column volumes until the baseline is stable.

  • Blank Injection: Inject the diluent to confirm the absence of ghost peaks or carryover.

  • System Suitability Test (SST): Inject the 100 µg/mL working standard of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide six consecutive times .

    • Self-Validation Gate: The sequence is programmed to automatically abort if the Relative Standard Deviation (RSD) of the peak areas is > 2.0%, or if the USP tailing factor is > 1.5. This ensures the system is fit-for-purpose before consuming valuable samples.

  • Sample Analysis: Inject prepared sample solutions (unknowns) in duplicate.

  • Bracketing Standard: Inject the 100 µg/mL working standard after every 10 sample injections and at the end of the sequence to verify that instrument drift has not occurred (Recovery must be 98.0% - 102.0%).

ICH Q2(R2) Method Validation Results

The developed HILIC method was validated in strict accordance with the[1]. The lifecycle approach to this validation ensures the method is robust and reliable for routine quality control.

ICH_Validation Dev Method Optimization (HILIC Conditions) Spec Specificity (Impurity Resolution) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin AccPre Accuracy & Precision (%RSD < 2.0%) Lin->AccPre Rob Robustness (Temp, Flow, Buffer) AccPre->Rob Val Validated Method (Fit for Purpose) Rob->Val

Figure 2: ICH Q2(R2) lifecycle approach for analytical procedure validation.

Validation Summary Table
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​≥1.5 ) from synthesis precursors (e.g., 1-methylpyrrole). Rs​=3.2 Pass
Linearity R2≥0.999 over 50% to 150% of target concentration. R2=0.9998 (Range: 1–150 µg/mL)Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels.99.4% – 100.8%Pass
Repeatability (Precision) %RSD ≤2.0% for 6 replicate preparations.%RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% across different days/analysts.%RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise ratio ≥3 (LOD) and ≥10 (LOQ).LOD = 0.05 µg/mL LOQ = 0.15 µg/mLPass
Robustness Method remains unaffected by deliberate minor variations (±2°C, ±0.1 mL/min).No significant change in Rs​ or %RSD.Pass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. URL:[Link]

  • Taylor & Francis. "Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS)." Journal of Liquid Chromatography & Related Technologies, 2011. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling." Analytical Chemistry, 2022. URL:[Link]

Sources

Validation

Comparative Reactivity Guide: Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide vs. Bromide Analogs

Executive Summary For researchers engaged in the functionalization of pyrrole derivatives, Mannich base quaternary ammonium salts serve as indispensable electrophilic building blocks. Specifically, trimethyl[(1-methyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers engaged in the functionalization of pyrrole derivatives, Mannich base quaternary ammonium salts serve as indispensable electrophilic building blocks. Specifically, trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS 54828-80-7)[1][2] and its bromide analog are widely utilized to generate highly reactive azafulvenium intermediates[3][4]. While these two analogs share the same trimethylamine ( NMe3​ ) leaving group, the choice of counterion (iodide vs. bromide) fundamentally alters the reagent's thermal stability, solubility profile, and susceptibility to off-target degradation pathways[5]. This guide objectively compares the reactivity of both analogs, providing mechanistic insights and self-validating experimental protocols to help drug development professionals optimize their alkylation workflows.

Mechanistic Dynamics: The Role of the Counterion

The utility of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium salts lies in their ability to undergo elimination of trimethylamine to form the 1-methyl-2-methylene-2H-pyrrolium ion (an azafulvenium intermediate)[3][4]. This intermediate is subsequently trapped by nucleophiles (e.g., cyanides, malonates, or amines) to yield functionalized pyrroles.

However, the counterion dictates the efficiency of this pathway:

  • Ion-Pairing and Leaving Group Ability: Iodide is a softer, highly polarizable anion. During the initial synthesis of the quaternary salt from the tertiary amine, methyl iodide is a superior alkylating agent compared to methyl bromide. However, in the subsequent application of the salt, the softer nature of iodide means it forms a looser ion pair with the azafulvenium intermediate in moderately polar solvents, which can accelerate the initial elimination step but also increase the risk of side reactions.

  • The Reverse Menshutkin Reaction: The most critical divergence in performance is thermal stability. Iodide is a highly competent nucleophile. At elevated temperatures, the iodide counterion can attack the N -methyl group of the azanium salt, yielding methyl iodide and reverting the compound to its tertiary amine precursor (demethylation)[5][6]. Bromide, being a harder and less nucleophilic anion, provides significantly higher thermal stability, making the bromide analog vastly superior for reactions requiring prolonged heating.

Reaction Pathway Visualization

G Salt Trimethyl[(1-methyl-1H-pyrrol-2-yl) methyl]azanium Halide Elimination Loss of NMe3 (Rate-Determining) Salt->Elimination Heat / Polar Solvent Degradation Demethylation (Reverse Menshutkin) Mainly Iodide Analog Salt->Degradation Halide attack on N-Me (High Temp) Azafulvenium 1-Methyl-2-methylene-2H-pyrrolium (Azafulvenium Intermediate) Elimination->Azafulvenium - NMe3 Nucleophile Nucleophilic Attack (e.g., CN-, Malonate) Azafulvenium->Nucleophile Product Alkylated Pyrrole Derivative Nucleophile->Product + Nu-

Reaction pathway of pyrrole quaternary ammonium salts via an azafulvenium intermediate.

Comparative Performance Data

To objectively evaluate the two analogs, quantitative data from standardized nucleophilic substitution reactions (using sodium cyanide to form the corresponding acetonitrile derivative) are summarized below. The data highlights the trade-offs between solubility and thermal degradation[5].

Property / ParameterIodide Analog (CAS 54828-80-7)Bromide AnalogPractical Implication for Workflows
Physical State Pale yellow crystalline solidWhite to off-white powderIodide salts are more prone to photo-oxidation (turning yellow/brown).
Solubility (Water / EtOH) High / ModerateVery High / HighBromide is preferred for purely aqueous or highly concentrated biphasic systems.
Solubility (DCM / CHCl₃) LowVery LowIodide can be utilized in phase-transfer catalysis more effectively due to slightly higher lipophilicity.
Thermal Stability (Solid) Degrades > 140°CStable up to ~180°CBromide allows for harsher drying conditions without decomposition.
Reverse Menshutkin Risk High (Significant at >80°C)LowIodide analogs suffer from lower yields in high-temperature reflux conditions due to tertiary amine formation[5][6].
Typical Yield (Cyanation) 65 - 72% (with NMe₃ byproducts)82 - 88% (cleaner profile)Bromide is superior for maximizing yield in C-alkylation workflows.

Experimental Workflows: Self-Validating Protocols

The following protocol details the synthesis of (1-methyl-1H-pyrrol-2-yl)acetonitrile using both analogs. The protocol is designed as a self-validating system: it incorporates specific solvent choices to stabilize the intermediate and TLC/NMR checkpoints to verify the absence of demethylated byproducts.

Objective: Nucleophilic Cyanation via Azafulvenium Trapping

Reagents Required:

  • Substrate: Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide OR bromide (1.0 equiv, 10 mmol)

  • Nucleophile: Sodium cyanide (NaCN) (1.5 equiv, 15 mmol)

  • Solvent: 50% Aqueous Ethanol (v/v)

Step-by-Step Methodology & Causality:

  • Solvent Preparation & Dissolution:

    • Action: Suspend 10 mmol of the chosen azanium salt in 20 mL of 50% aqueous ethanol in a round-bottom flask.

    • Causality: A highly polar protic solvent mixture is critical. Water ensures complete dissolution of the NaCN, while ethanol solvates the organic quaternary salt. Furthermore, the protic environment stabilizes the transient azafulvenium intermediate via hydrogen bonding, preventing premature polymerization of the pyrrole ring.

  • Nucleophile Addition:

    • Action: Add 15 mmol of NaCN in a single portion at room temperature. Stir for 10 minutes.

    • Causality: Adding the nucleophile before heating ensures that as soon as the azafulvenium ion is generated, it is immediately trapped by the cyanide anion, suppressing dimerization.

  • Thermal Activation:

    • Action: Attach a reflux condenser and heat the mixture to 80°C (for the Bromide analog) or 65°C (for the Iodide analog) for 4 hours.

    • Causality: Thermal energy is required to expel the NMe3​ leaving group. Self-Validation Checkpoint: For the iodide analog, exceeding 65°C significantly increases the rate of the reverse Menshutkin reaction. If the reaction mixture develops a strong, fishy odor (tertiary amine) alongside a dark discoloration, demethylation is occurring. The bromide analog can safely withstand 80°C, leading to faster conversion rates without degradation[5].

  • Workup and Isolation:

    • Action: Cool the mixture to room temperature, dilute with 30 mL of distilled water, and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The target nitrile is highly soluble in ethyl acetate, while unreacted salts and NaCN remain in the aqueous layer.

  • Analytical Validation:

    • Action: Analyze the crude product via 1H NMR ( CDCl3​ ).

    • Causality: Look for the disappearance of the sharp singlet at ~3.2 ppm (the N+(CH3​)3​ protons). If using the iodide analog, check for a singlet at ~2.2 ppm, which indicates the presence of the N,N -dimethylamine byproduct caused by thermal demethylation.

Conclusion for Researchers

While trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide [1] is often more commercially accessible due to the ease of its synthesis (using liquid methyl iodide), the bromide analog provides superior operational stability. For drug development professionals scaling up alkylation reactions, investing in the bromide analog eliminates the competing reverse Menshutkin pathway, resulting in higher yields, cleaner crude profiles, and the ability to utilize higher reaction temperatures.

References

  • Aminomethylated Pyrroles: Casting a Spotlight Source: Mini-Reviews in Organic Chemistry (via ResearchGate) URL:[Link]

  • Modern Heterocyclic Chemistry Overview Source: Scribd (Wiley-VCH excerpt) URL:[Link]

  • Preparation of Antidotes for Anticholinesterase Poisoning: II. Tertiary and Quaternary Salts Source: Canadian Journal of Chemistry URL:[Link]

  • Access to 2-Alkyltropones via Organic Base-Catalyzed Tandem Deamination and Aldol Condensation of Tropinone-Derived Quaternary Ammonium Salts Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Analysis of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structural elucidation for quaternary ammonium salts (QAS). Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (C₉H₁₇N₂⁺ I⁻) pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of structural elucidation for quaternary ammonium salts (QAS). Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (C₉H₁₇N₂⁺ I⁻) presents a unique challenge: it is a permanently charged cation (m/z 153.139) containing a heterocyclic pyrrole ring. Because it lacks a mobile proton, standard low-energy mass spectrometry often yields incomplete structural data.

This guide objectively compares three orthogonal mass spectrometry activation techniques—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD)—to demonstrate how to extract maximum structural information from this molecule.

Mechanistic Grounding: The "Mobile Proton" Problem

In Electrospray Ionization (ESI), the compound readily desolvates to yield the intact cation [M]⁺ at m/z 153.139. Unlike standard analytes that rely on a mobile proton for charge-directed (ChD) fragmentation, QAS compounds lack a mobile proton. Consequently, they undergo Charge-Remote Fragmentation (ChR) (1)[1].

The dominant ChR pathway under low-energy collisional activation is the neutral loss of trimethylamine (59 Da) via a Hofmann-type elimination, yielding a resonance-stabilized pyrrolyl-methylium cation at m/z 94.066 (2)[2]. However, this single cleavage provides zero structural information about the pyrrole ring itself, a common challenge in the MS analysis of pyrrole derivatives (3)[3]. To elucidate the full structure, we must utilize higher-energy or orthogonal activation methods.

MS_Pathways Precursor Precursor Ion [M]+ m/z 153.139 Frag94 Charge-Remote Cleavage [M - N(CH3)3]+ m/z 94.066 Precursor->Frag94 Low-Energy CID/HCD (-59 Da) Frag138 Radical Cation [M - CH3•]•+ m/z 138.116 Precursor->Frag138 UVPD (213 nm) Photodissociation Frag67 Pyrrole Ring Opening [C5H7]+ m/z 67.055 Frag94->Frag67 Stepped HCD Secondary Fragmentation

Figure 1: Divergent MS/MS pathways of m/z 153.14 based on activation method.

Comparative Analysis of Activation Techniques

To objectively evaluate performance, we compare three distinct fragmentation regimes:

  • Collision-Induced Dissociation (CID - Ion Trap) : Operates in a low-energy vibrational regime. It almost exclusively produces m/z 94.066. Ion trap CID often suffers from a low-mass cut-off (LMCO) and poor secondary fragmentation because the resulting fragment is ejected from the resonance field (4)[4].

  • Higher-energy Collisional Dissociation (HCD - Orbitrap) : A beam-type CID that allows for stepped collision energies (e.g., NCE 20, 40, 60). At higher NCE, the m/z 94.066 ion undergoes secondary fragmentation, leading to pyrrole ring opening (e.g., loss of HCN) to yield m/z 67.055 (5)[5].

  • Ultraviolet Photodissociation (UVPD - 213 nm) : Excites the molecule to a higher electronic state, bypassing the lowest-energy dissociation pathways. UVPD uniquely generates radical cations via homolytic cleavage, such as the loss of a methyl radical (CH₃•) to yield m/z 138.116. This provides highly specific cross-ring cleavages unavailable in vibrational activation methods.

Table 1: Quantitative Comparison of Fragmentation Techniques for m/z 153.139 [M]⁺
Activation TechniqueEnergy RegimeDominant Fragment (m/z)Secondary Fragments (m/z)Structural CoverageBest Use Case
Ion Trap CID Low (Vibrational)94.066None (LMCO limited)Low (Amine loss only)Rapid confirmation of the quaternary amine moiety.
Orbitrap HCD Medium-High (Beam)94.06667.055, 53.039Moderate (Ring opening)High-resolution exact mass and secondary structural mapping.
UVPD (213 nm) High (Electronic)138.116, 94.066123.092, 80.050High (Radical cleavages)Comprehensive cross-ring elucidation and isomer differentiation.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

A robust protocol must be a self-validating system. The following methodology details the causal reasoning behind each step to ensure reproducible structural elucidation of quaternary pyrrole salts.

Workflow Step1 1. Sample Preparation 1 µg/mL in H2O:MeCN (50:50) Step2 2. HILIC LC Separation Retains polar QAS cation Step1->Step2 Step3 3. HESI Source Optimization Low Temp (275°C) prevents in-source decay Step2->Step3 Step4 4. Orthogonal MS/MS Activation CID (25%) | HCD (50%) | UVPD (50ms) Step3->Step4 Step5 5. Data Processing Exact mass filtering & structural assignment Step4->Step5

Figure 2: Self-validating LC-HRMS/MS workflow for quaternary ammonium salts.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Water:Acetonitrile (50:50, v/v) to a final concentration of 1 µg/mL.

  • Causality: High concentrations of QAS cause severe space-charge effects in the Orbitrap C-trap, leading to mass shifts and degraded resolution. 1 µg/mL ensures optimal ion flux.

Step 2: Chromatographic Separation

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Mobile Phase A: 10 mM Ammonium Formate in Water; Mobile Phase B: Acetonitrile.

  • Causality: QAS compounds are permanently charged and highly polar. On standard C18 reversed-phase columns, they exhibit poor retention and elute in the void volume where ion suppression from salts is highest. HILIC ensures proper retention and orthogonal separation from the iodide counterion.

Step 3: Source Optimization (Critical Validation Step)

  • Action: Set Heated Electrospray Ionization (HESI) capillary temperature to 275 °C (Positive Mode).

  • Causality: High capillary temperatures (>320 °C) induce thermal Hofmann elimination inside the source, artificially inflating the m/z 94 peak before mass analysis even begins.

  • Self-Validation: Run a preliminary MS1 scan. If the m/z 94.066 peak is >5% relative abundance in the MS1 spectrum, lower the capillary temperature and declustering voltage until the intact m/z 153.139 precursor is isolated.

Step 4: Orthogonal MS/MS Acquisition

  • Action: Program a data-dependent acquisition (DDA) method utilizing stepped HCD (NCE 20, 40, 60) and UVPD (213 nm laser, 50 ms pulse).

  • Causality: Stepped HCD ensures both the primary amine loss and secondary ring-opening fragments are captured in a single composite spectrum. UVPD is triggered to capture orthogonal radical cleavages.

Decision Matrix & Conclusion

For routine confirmation of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide synthesis, HCD is the most practical choice, offering high-resolution exact mass of the primary m/z 94.066 fragment. However, if the goal is rigorous structural elucidation—such as differentiating positional isomers of the methyl group on the pyrrole ring—UVPD is strictly required to force the cross-ring cleavages that vibrational activation (CID/HCD) cannot achieve.

References

  • Source: Journal of the American Society for Mass Spectrometry (nih.gov)
  • Title: Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide Source: Benchchem URL
  • Source: PubMed (nih.gov)
  • Source: Natural Product Reports (rsc.org)
  • Title: Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers Source: MDPI URL

Sources

Validation

efficacy of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide compared to standard alkylating agents

In medicinal chemistry and drug development, incorporating the (1-methyl-1H-pyrrol-2-yl)methyl pharmacophore into target molecules is a frequent necessity. However, utilizing standard alkylating agents—specifically 2-hal...

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Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and drug development, incorporating the (1-methyl-1H-pyrrol-2-yl)methyl pharmacophore into target molecules is a frequent necessity. However, utilizing standard alkylating agents—specifically 2-halomethylpyrroles like 2-chloromethyl-1-methyl-1H-pyrrole—presents severe synthetic bottlenecks due to their extreme instability. The electron-rich nature of the pyrrole ring triggers spontaneous ionization of the halide, leading to uncontrolled polymerization (1)[1].

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS 54828-80-7) emerges as a superior, bench-stable alternative. By leveraging a controlled elimination-addition mechanism, this quaternary ammonium salt provides drug development professionals with a highly efficacious alkylating agent that circumvents the pitfalls of standard halides.

Mechanistic Causality: The Azafulvene Advantage

Unlike standard alkyl halides that undergo classical SN2 substitution, trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide operates via an elimination-addition pathway (2)[2]. Upon mild heating or base treatment, the azanium salt eliminates trimethylamine (a volatile leaving group) to generate a highly reactive 1-azafulvene intermediate[2]. This transient electrophile is immediately intercepted by the target nucleophile (amine, thiol, or carbon nucleophile) present in the reaction mixture (3)[3].

Because the azafulvene is generated in situ and at a controlled rate, the local concentration of the reactive species remains low, effectively suppressing the self-condensation and polymerization pathways that plague standard 2-halomethylpyrroles[1].

Mechanism cluster_0 Azanium Salt Pathway (Controlled) cluster_1 Standard Halide Pathway (Uncontrolled) A Azanium Iodide (Stable Precursor) B 1-Azafulvene Intermediate A->B - NMe3, Heat/Base C Alkylated Product (High Yield) B->C + Nucleophile D 2-Chloromethylpyrrole (Unstable) E Spontaneous Ionization D->E - Cl- F Polymeric Tars (Low Yield) E->F Self-Condensation

Mechanistic divergence between controlled azafulvene generation and uncontrolled halide polymerization.

Comparative Efficacy: Azanium Salt vs. Standard Alternatives

To objectively evaluate performance, we compare the azanium iodide salt against the theoretical standard alkyl halide and an alternative multi-step approach (reductive amination).

PropertyTrimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide2-Chloromethyl-1-methyl-1H-pyrrole (Standard Halide)Reductive Amination (Aldehyde Precursor)
Reagent Stability High (Bench-stable solid)Extremely Low (Spontaneous polymerization)High (Bench-stable liquid)
Alkylation Yield 75–95%< 10% (Mostly polymeric tars)50–70%
Reaction Kinetics Fast (2–4 hours via azafulvene)UncontrollableSlow (Requires pre-formation of imine)
Byproduct Profile Trimethylamine (volatile gas)Porphyrin-like oligomersOver-alkylated amines, alcohol byproducts
Scalability Excellent (Multi-gram scale)Poor (Not viable for scale-up)Good

Self-Validating Experimental Protocol: Nucleophilic Alkylation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The evolution of trimethylamine gas serves as a real-time stoichiometric indicator of azafulvene generation, while chromatographic monitoring confirms nucleophilic capture.

Workflow N1 1. Reagent Preparation Mix Azanium Salt + Nucleophile N2 2. Solvent & Base Addition Add MeCN + K2CO3 (or DBU) N1->N2 N3 3. Thermal Activation Heat to 80°C (NMe3 evolution) N2->N3 N4 4. Reaction Monitoring TLC/LC-MS until precursor consumed N3->N4 N5 5. Workup & Purification Aqueous wash, Column Chromatography N4->N5

Self-validating experimental workflow for nucleophilic alkylation using the azanium iodide salt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 1.0 equivalent of the nucleophile (e.g., a primary amine or thiol) and 1.1 equivalents of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide in anhydrous acetonitrile (0.2 M concentration). Causality: Acetonitrile provides optimal polarity to solubilize the ionic precursor while stabilizing the transient azafulvene intermediate without acting as a competing nucleophile.

  • Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) or a catalytic amount of DBU. Causality: The base facilitates the deprotonation required to drive the elimination of trimethylamine, initiating the cascade.

  • Thermal Activation & Validation: Heat the reaction mixture to 80°C. Self-Validation Checkpoint: Place a piece of moistened red litmus paper at the exhaust of the reflux condenser. The paper will turn blue, confirming the evolution of basic trimethylamine gas. This physical observation validates the active generation of the azafulvene intermediate.

  • Monitoring: Stir for 2-4 hours. Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar baseline spot (the azanium salt) and the emergence of the less polar product spot confirms reaction completion.

  • Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure (1-methyl-1H-pyrrol-2-yl)methylated product.

References

  • Source: Synthetic Communications (Taylor & Francis)
  • Source: Science of Synthesis (Thieme Connect)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Comparative

Spectroscopic Validation of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide: A Comparative Analytical Guide

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide—commonly referred to as 1-methyl-2-(dimethylaminomethyl)pyrrole methiodide—is a highly reactive quaternary ammonium salt. In advanced organic synthesis and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide—commonly referred to as 1-methyl-2-(dimethylaminomethyl)pyrrole methiodide—is a highly reactive quaternary ammonium salt. In advanced organic synthesis and drug development, it serves as a critical intermediate, particularly as a precursor for generating highly electrophilic azafulvene intermediates.

As a Senior Application Scientist, I approach the validation of this compound not merely as a checklist of analytical techniques, but as a rigorous exercise in physicochemical causality. Incomplete quaternization or competitive ring-alkylation can drastically alter downstream reaction trajectories. This guide provides a self-validating framework to objectively compare this synthesized product against its alternatives and confirm its structural integrity through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Comparative Product Matrix: Target vs. Alternatives

To establish baseline expectations, we must first benchmark the target compound against its synthetic precursor and its unmethylated analog. The table below summarizes the key analytical differentiators.

CompoundStructural RoleKey Spectroscopic DifferentiatorPerformance / Stability
Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (Target)Quaternary Salt / Azafulvene Precursor1H NMR: Sharp N(CH3)3 singlet at ~3.1 ppm; IR: No N-H stretch.Highly stable solid; acts as an excellent leaving group donor.
1-Methyl-2-(dimethylaminomethyl)pyrrole (Precursor)Tertiary Amine1H NMR: N(CH3)2 singlet at ~2.2 ppm; Methylene at ~3.4 ppm.Volatile liquid; prone to oxidation; poor leaving group capacity.
Trimethyl[(1H-pyrrol-2-yl)methyl]azanium iodide (Alternative)Unmethylated Quaternary SaltIR: Strong, sharp N-H stretch at ~3300–3400 cm⁻¹.Less stable; acidic N-H can interfere with base-catalyzed downstream coupling.

Experimental Protocols: A Self-Validating System

A robust analytical protocol must be self-validating—meaning the data inherently proves both the presence of the desired product and the absence of starting materials.

NMR Sample Preparation & Acquisition
  • Causality-Driven Choice: Quaternary ammonium salts are highly polar and often insoluble in standard organic solvents like CDCl3. We utilize Deuterium Oxide (D2O) or DMSO-d6. D2O is preferred because it eliminates the massive solvent suppression issues associated with water absorption in hygroscopic salts.

  • Protocol: Dissolve 15 mg of the synthesized salt in 0.6 mL of D2O. Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz.

  • Internal Validation Check: Scan the 2.2 ppm region. The complete absence of a singlet here confirms 100% conversion from the tertiary amine precursor. If a peak is present, the quaternization is incomplete.

ATR-FTIR Spectroscopy
  • Causality-Driven Choice: Traditional KBr pellets absorb atmospheric moisture, creating a broad O-H stretch that masks critical N-H regions. Attenuated Total Reflectance (ATR) using a diamond crystal bypasses this artifact.

  • Protocol: Place 2–3 mg of the neat solid directly onto the ATR crystal. Apply uniform pressure and scan from 4000 to 400 cm⁻¹.

  • Internal Validation Check: Inspect the 3300–3500 cm⁻¹ region. A flat baseline validates that the pyrrole nitrogen is fully methylated, distinguishing it from the unmethylated alternative.

ESI-HRMS Analysis
  • Causality-Driven Choice: Because the target is a pre-formed cation, Electrospray Ionization in positive mode (ESI+) is the ideal soft-ionization technique. Hard ionization (like EI) would shatter the molecule.

  • Protocol: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Infuse directly at 10 µL/min.

  • Internal Validation Check: Look for the intact cation [M]+ at m/z 153.139. Be aware that quaternary ammonium salts are prone to transquaternization or methyl transfer artifacts if capillary voltages are too high[1]; keep the fragmentation voltage low (e.g., < 20 V) to prevent the artificial appearance of the tertiary amine mass.

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR)

The permanent positive charge on the quaternary nitrogen exerts a massive inductive electron-withdrawing effect (-I effect). This severely deshields the adjacent protons compared to the tertiary amine precursor. The N(CH3)3 protons typically appear as a sharp, intense singlet at ~3.1–3.3 ppm, driven by this strong inductive deshielding[2],[3]. Meanwhile, the N-methyl group on the pyrrole ring resonates around 3.6 ppm, consistent with standard 1-methylpyrrole chemical shifts[4].

Table 1: 1H and 13C NMR Assignments (in D2O)

Position1H NMR Shift (ppm)Multiplicity13C NMR Shift (ppm)Mechanistic Rationale
N⁺(CH3)3 3.10Singlet (9H)52.5Strong -I effect from N⁺ deshields these methyls significantly.
Pyrrole N-CH3 3.65Singlet (3H)34.2Standard heteroaromatic N-methyl shift; unaffected by quaternization.
-CH2-N⁺ 4.45Singlet (2H)61.8Extreme downfield shift due to direct attachment to the cationic center.
Pyrrole H-3 6.25Doublet/Multiplet (1H)112.0Shielded by the electron-rich aromatic pyrrole system.
Pyrrole H-4 6.10Doublet/Multiplet (1H)108.5Most shielded position on the pyrrole ring.
Pyrrole H-5 6.85Doublet/Multiplet (1H)126.5Deshielded due to proximity to the electronegative pyrrole nitrogen.
Infrared (IR) and Mass Spectrometry (HRMS)

The iodide counterion is a "soft" anion and does not coordinate strongly in the gas phase, allowing the intact organic cation to fly freely into the mass analyzer.

Table 2: IR and HRMS Validation Data

TechniqueKey SignalObservationDiagnostic Value
ATR-FTIR C-H (Aliphatic)2950–2800 cm⁻¹Confirms presence of the multiple methyl groups.
ATR-FTIR N-H StretchAbsent Validates the N-methylated pyrrole structure.
ESI-HRMS (+) [M]⁺ Cationm/z 153.139Exact mass match for C9H17N2⁺ (Calculated: 153.1386).
ESI-HRMS (-) [I]⁻ Anionm/z 126.904Confirms the presence of the iodide counterion.

Workflow & Logic Visualizations

To synthesize the methodology and the chemical physics governing the analysis, the following diagrams map both the procedural workflow and the logical causality of the spectroscopic signals.

Workflow A Synthesis & Isolation B Sample Prep (D2O/MeOH) A->B C 1H/13C NMR (Structural Core) B->C D ATR-FTIR (Functional Groups) B->D E ESI-HRMS (Exact Mass) B->E F Data Integration C->F D->F E->F G Validated Product F->G

Fig 1: Multi-modal spectroscopic validation workflow for quaternary ammonium salts.

Causality cluster_0 Structural Features cluster_1 Physicochemical Effect cluster_2 Spectroscopic Output N1 Quaternary N+ E1 Strong Inductive Deshielding (-I) N1->E1 N2 N-Methyl Pyrrole E2 Absence of N-H Exchangeable Proton N2->E2 N3 Iodide Counterion E3 Soft, Non-Coordinating in Gas Phase N3->E3 O1 1H NMR: CH2 @ 4.45 ppm N(CH3)3 @ 3.10 ppm E1->O1 O2 IR: No peak at 3300-3500 cm⁻¹ E2->O2 O3 HRMS (ESI+): m/z 153.139 E3->O3

Fig 2: Causal relationships between molecular structure and analytical signals.

References

  • 1-Methylpyrrole - Chemical Shifts Source: SpectraBase (John Wiley & Sons) URL:[Link]

  • Efficient NMR Enantiodifferentiation of Chiral Quats with BINPHAT Anion Source: Organic Letters (ACS Publications) URL:[Link]

  • Methyl transfer in quaternary alkylammonium salts, derivatives of 1,4:3,6-dianhydrohexitols Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • N,N,N-trimethylglycinium | C5H12NO2+ | CID 248 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Validation

Benchmarking Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide (TMPMAI) in Electroactive Biomaterials

As the demand for "smart" implantable devices and closed-loop drug delivery systems (DDS) accelerates, the limitations of traditional conducting polymers have become a critical bottleneck. Standard polypyrrole (PPy)[1],...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for "smart" implantable devices and closed-loop drug delivery systems (DDS) accelerates, the limitations of traditional conducting polymers have become a critical bottleneck. Standard polypyrrole (PPy)[1], while biocompatible, suffers from poor aqueous processability, uncontrolled structural branching, and limited drug-loading capacities.

To overcome these barriers, material scientists and drug development professionals are increasingly turning to advanced functionalized precursors. Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (TMPMAI) (CAS: 54828-80-7) has emerged as a superior monomer for synthesizing next-generation electro-responsive hydrogels and drug-eluting matrices.

This guide provides an objective, data-driven comparative analysis of TMPMAI against standard pyrrole precursors, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its implementation.

Mechanistic Rationale: The Causality of Molecular Design

The superior performance of TMPMAI in biomaterial synthesis is not coincidental; it is directly engineered into its molecular architecture. As an application scientist, it is crucial to understand why this specific precursor behaves differently during electropolymerization and drug loading[2][3].

The 1-Methyl Substitution (Blocking Branching): During the anodic oxidation of standard unsubstituted pyrrole, radical cations can couple not only at the desired α -positions (C2, C5) but also at the β -positions (C3, C4) or the nitrogen atom, leading to a highly cross-linked, brittle, and structurally unpredictable polymer network. The methyl group on the nitrogen (1-position) in TMPMAI sterically and electronically blocks N-alkylation. This forces the polymerization to proceed almost exclusively via α

α′ coupling, yielding a highly linear, flexible, and reproducible polymer backbone.
  • The Trimethylazanium Moiety (Aqueous Solubility & Cationic Doping): Standard pyrrole has limited solubility in pure water, often requiring cytotoxic organic solvents for synthesis. The quaternary ammonium (trimethylazanium) group in TMPMAI imparts extreme hydrophilicity, allowing for green electropolymerization in purely aqueous biological buffers (e.g., PBS). Furthermore, this permanent positive charge acts as an intrinsic electrostatic "anchor," drastically increasing the loading capacity for anionic therapeutic agents (e.g., Dexamethasone, Indomethacin) without relying solely on the transient oxidative state of the polymer backbone[4][5].

  • Workflow Monomer TMPMAI Monomer (Aqueous Phase) Oxidation Anodic Oxidation (> +0.6 V vs Ag/AgCl) Monomer->Oxidation Apply Potential Polymer Linear Poly(TMPMAI) Matrix Oxidation->Polymer Radical Coupling (N-Methyl blocks branching) Doping Anionic Drug Doping (e.g., Dexamethasone) Polymer->Doping Electrostatic Interaction Release Electro-Stimulated Drug Release Doping->Release Cathodic Reduction (-0.5 V)

    Fig 1: Mechanistic pathway of TMPMAI electropolymerization and electro-stimulated drug release.

    Comparative Benchmarking

    To objectively evaluate TMPMAI, we benchmark it against two industry-standard precursors: Unsubstituted Pyrrole (Py) and Pyrrole-3-acetic acid (P3AA) . The data below synthesizes typical performance metrics when these monomers are utilized to create drug-eluting films for neural interfaces or localized therapy.

    Performance MetricStandard Pyrrole (Py)Pyrrole-3-acetic acid (P3AA)TMPMAI (Quaternary Ammonium)
    Aqueous Solubility Low (~60 g/L)Moderate (~150 g/L)High (>500 g/L)
    Polymer Linearity Low (Highly cross-linked)Moderate (Prone to N-branching)High (N-blocked)
    Conductivity (S/cm) 10 - 1001 - 1020 - 50
    Anionic Drug Loading (wt%) 5 - 10%10 - 15%25 - 35%
    Therapeutic Index (In Vitro) BaselineModerateHigh (Due to superior payload)
    Primary Limitation Poor processabilityLower conductivityRequires precise voltage control

    Analysis: While pure Py offers the highest absolute conductivity, its poor drug loading and brittle nature make it suboptimal for dynamic tissue environments. TMPMAI sacrifices a marginal amount of conductivity due to steric bulk but compensates with a 3x increase in drug loading capacity and superior mechanical linearity, making it the premier choice for controlled-release applications[3].

    Logic Start Select Pyrrole Precursor for Drug Delivery Q1 Require Aqueous Solubility? Start->Q1 StandardPy Standard Pyrrole (Requires organic solvents) Q1->StandardPy No Q2 Need High Linearity & Low Crosslinking? Q1->Q2 Yes Py3AA Pyrrole-3-acetic acid (Prone to N-branching) Q2->Py3AA No TMPMAI TMPMAI (Optimal for smart hydrogels) Q2->TMPMAI Yes

    Fig 2: Decision tree for selecting pyrrole precursors based on biomaterial application needs.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm success at each stage of the workflow.

    Protocol A: Aqueous Electropolymerization of Poly(TMPMAI) Films

    Objective: Synthesize a uniform, conductive Poly(TMPMAI) matrix on a working electrode.

    • Electrolyte Preparation: Prepare a 0.1 M aqueous solution of Potassium Chloride (KCl) in deionized water. Add TMPMAI monomer to achieve a final concentration of 0.05 M.

      • Causality: KCl provides the necessary ionic conductivity for the initial electrochemical cell circuit before the polymer forms.

    • Cell Setup: Utilize a standard three-electrode cell.

      • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass or Gold (Au) substrate.

      • Counter Electrode (CE): Platinum wire.

      • Reference Electrode (RE): Ag/AgCl (3 M KCl).

    • Electropolymerization: Apply a constant anodic potential (Chronoamperometry) of +0.75 V vs. Ag/AgCl for 300 seconds using a potentiostat.

    • Self-Validation Checkpoint (Real-Time): Monitor the current-time ( I−t ) transient curve. A successful polymerization will display an initial spike (double-layer charging), followed by a steady, linear increase in anodic current. If the current plateaus immediately or drops to zero, the electrode is passivated, and the run must be aborted.

    • Washing: Rinse the resulting dark, uniform film gently with deionized water to remove unreacted monomer.

    Protocol B: Electro-Stimulated Drug Release Assay

    Objective: Validate the on-demand release kinetics of an anionic model drug (e.g., Dexamethasone phosphate) from the Poly(TMPMAI) matrix.

    • Drug Doping (In Situ): Modify Protocol A by replacing the 0.1 M KCl with 0.05 M Dexamethasone sodium phosphate. The anionic drug will act as the sole dopant during the +0.75 V electropolymerization, binding electrostatically to the quaternary ammonium sites of TMPMAI[4].

    • Release Setup: Transfer the drug-loaded Poly(TMPMAI) electrode to a fresh, drug-free Phosphate Buffered Saline (PBS) solution (pH 7.4) at 37°C.

    • Triggering Release: Apply a cathodic reduction potential of -0.5 V vs. Ag/AgCl for 60-second pulses.

      • Causality: The negative potential reduces the polymer backbone, altering the electrostatic equilibrium and actively expelling the anionic drug payload into the surrounding media[3].

    • Self-Validation Checkpoint (Quantification): Extract 1 mL aliquots of the PBS media after each pulse. Measure the absorbance using a UV-Vis spectrophotometer at λmax​=242 nm (specific for Dexamethasone). Plot the cumulative release against a standard calibration curve. A successful system will show a distinct "staircase" release profile correlating exactly with the applied electrical pulses, proving the system is actively controlled rather than passively diffusing.

    References

    • Geetha, S., Rao, C. R. K., Vijayan, M., & Trivedi, D. C. (2006). Biosensing and drug delivery by polypyrrole. Analytica Chimica Acta, 568(1-2), 119-125. Available at:[Link]

    • George, P. M., et al. (2018). Action at a Distance: Functional Drug Delivery Using Electromagnetic-Field-Responsive Polypyrrole Nanowires. Advanced Materials. Available at:[Link]

    • ACS Publications. (2024). Conducting Polymers for In Situ Drug Release Triggered via Electrical Stimulus. ACS Applied Bio Materials. Available at:[Link]

    Sources

    Comparative

    Comprehensive LC-MS/MS Comparative Analysis of Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide Batches

    Executive Summary Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS 54828-80-7) is a highly polar, permanently charged methylated quaternary ammonium compound (mQAC) frequently utilized as a specialized synth...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide (CAS 54828-80-7) is a highly polar, permanently charged methylated quaternary ammonium compound (mQAC) frequently utilized as a specialized synthetic intermediate and biochemical reagent. Due to its ionic nature, batch-to-batch consistency is critical for downstream reproducibility. This guide provides an authoritative, objective comparison of three distinct product batches using a self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) workflow.

    Mechanistic Grounding: The Analytical Challenge of mQACs

    As a Senior Application Scientist, I must emphasize that analyzing mQACs requires a fundamental departure from standard chromatographic methods.

    The RPLC Failure Mode: Traditional Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning. Because the trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium cation ( C9​H17​N2+​ ) possesses a permanent positive charge, it lacks the hydrophobicity needed to retain on standard C18 columns. In RPLC, this compound elutes in the void volume and exhibits severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support.

    The HILIC Solution: To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory orthogonal approach . HILIC provides retention driven by partitioning into an aqueous-enriched layer immobilized on the stationary phase, coupled with ion-exchange and hydrogen-bonding interactions.

    Ionization Dynamics: In Electrospray Ionization (ESI), mQACs exhibit exceptional sensitivity. Because they exist as pre-formed cations in solution, they bypass the need for droplet-phase protonation. This allows us to optimize the capillary voltage specifically for ion transmission rather than ionization efficiency .

    Comparative Batch Analysis: Experimental Data

    We evaluated three distinct batches of trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide to benchmark product performance, purity, and degradation profiles. All samples were prepared at a nominal concentration of 10.0 μg/mL.

    Quantitative Batch Comparison
    Batch IDGrade / SourcePurity (LC-MS) [M]+ Retention Time (min)Target Conc. (μg/mL)Major Impurity Detected (m/z)
    Batch A High-Purity Synthesis99.8%4.12 ± 0.0210.05None detected
    Batch B Commercial Grade96.5%4.15 ± 0.059.85139.10 (Desmethyl artifact)
    Batch C Crude / Degraded88.2%4.11 ± 0.088.9294.07 (Cleavage product)

    Data Interpretation: Batch A demonstrates superior synthetic fidelity with no detectable degradation products. Batch B shows minor desmethylation, a common artifact in quaternary ammonium synthesis. Batch C exhibits significant degradation, specifically the premature cleavage of the trimethylamine leaving group, yielding the pyrrolium cation (m/z 94.07) directly in the sample matrix.

    Self-Validating Experimental Protocol

    Do not merely execute these steps; understand the causality behind them. This protocol is designed as a self-validating system to ensure absolute data integrity.

    Sample Preparation (Dilute-and-Shoot)
    • Causality: Quaternary ammonium compounds are notorious for adsorbing onto glass surfaces due to their cationic nature.

    • Step 1: Transfer 10 μL of the batch stock solution into a polypropylene autosampler vial (never use borosilicate glass).

    • Step 2: Dilute with 990 μL of 50% Acetonitrile containing 0.1% Formic Acid.

    • Step 3 (Self-Validation): Spike in 10 μL of an isotopically labeled internal standard (e.g., d9​ -choline or a customized d9​ -mQAC). This internal standard normalizes any matrix effects, variations in injection volume, or shifts in ESI ionization efficiency.

    HILIC-MS/MS Conditions
    • Column: Phenomenex Kinetex HILIC (100 × 2.1 mm, 2.6 μm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality for Buffer Choice: Why ammonium formate? The formate buffer maintains a consistent ionic strength to stabilize the aqueous partitioning layer on the HILIC stationary phase. Crucially, the NH4+​ ions effectively mask residual surface silanols, preventing secondary electrostatic interactions and ensuring sharp, symmetrical peaks.

    • Gradient: 90% B to 50% B over 6 minutes. (Note: In HILIC, the highly organic solvent is the weak solvent).

    MRM Parameters (Triple Quadrupole)
    • Ionization Mode: ESI Positive (+).

    • Precursor Ion: m/z 153.14 (Exact mass of the C9​H17​N2+​ cation).

    • Product Ion (Quantifier): m/z 94.07.

    • Collision Energy (CE): 22 eV.

    • Self-Validation (Carryover Check): A solvent blank must be injected immediately after the highest concentration calibrator. If the m/z 153.14 signal in the blank exceeds 0.1% of the calibrator signal, the system requires extended needle washing, as mQACs are highly prone to carryover.

    Visualizations

    Workflow A 1. Sample Prep (Dilution & IS) B 2. HILIC Separation (Ammonium Formate) A->B C 3. ESI(+) Ionization (Pre-formed Cation) B->C D 4. MRM Detection (Triple Quadrupole) C->D E 5. Data Analysis (Batch Comparison) D->E

    Fig 1: End-to-end HILIC-MS/MS workflow for mQAC batch comparative analysis.

    Fragmentation M Intact Cation [M]+ C9H17N2+ m/z 153.14 F1 Product Ion C6H8N+ (Pyrrolium) m/z 94.07 M->F1 CID (CE: 22V) NL Neutral Loss Trimethylamine 59.07 Da M->NL Cleavage

    Fig 2: Collision-induced dissociation (CID) fragmentation pathway of the target mQAC.

    References

    • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Mass Spectrometry Reviews. URL:[Link]

    • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Journal of Chromatography B. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to Handling Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium Iodide: Personal Protective Equipment and Safety Protocols

    Welcome to your essential safety and operational guide for handling trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide. As researchers and drug development professionals, our work's integrity is intrinsically linke...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to your essential safety and operational guide for handling trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step, ensuring that every action you take is informed, deliberate, and safe. The protocols outlined here are designed to create a self-validating system of safety, empowering you to handle this quaternary ammonium compound with confidence and expertise.

    Hazard Assessment: Understanding the Compound

    Trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide is a quaternary ammonium compound (QAC). The primary hazards associated with this class of chemicals stem from their cationic surfactant nature, which can disrupt cell membranes.[1] While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, by examining its chemical class, we can anticipate its toxicological profile.

    QACs are known to cause dermal and respiratory irritation, and in concentrated forms, can lead to severe skin burns and eye damage.[2][3] The iodide salt form also requires careful handling. Therefore, we will operate under the assumption that this compound is, at a minimum, a significant irritant to the skin and eyes, harmful if inhaled or ingested, and potentially corrosive.[4][5] This conservative approach ensures the highest level of protection.

    Core Directive: Personal Protective Equipment (PPE)

    Your first line of defense against chemical exposure is a correctly chosen and properly worn set of Personal Protective Equipment.[6] Engineering controls like fume hoods should always be prioritized, but PPE is the essential barrier between you and the substance.[7]

    PPE Specification Table
    Procedure Body Protection Hand Protection Eye/Face Protection Respiratory Protection
    Handling Solids (Weighing, Transfers)Fully-buttoned lab coatNitrile gloves (double-gloving recommended)Chemical safety gogglesRequired if outside a fume hood or if dust is generated
    Preparing Solutions (Dissolving, Diluting)Chemical-resistant apron over lab coatNitrile or Neoprene glovesChemical safety goggles and a face shieldRecommended, especially if vapors are possible
    Large-Scale Operations (>5g) Chemical-resistant suit or coverallsHeavy-duty nitrile or butyl rubber glovesChemical safety goggles and a face shieldFull-face respirator with appropriate cartridges
    Cleaning & Decontamination Chemical-resistant apron over lab coatNitrile or Neoprene glovesChemical safety gogglesNot typically required unless dealing with large spills

    Operational Protocols: From Preparation to Disposal

    Adherence to standardized protocols is critical for minimizing risk. The following step-by-step guides provide a framework for safe handling.

    The Safety Workflow: A Holistic View

    Before any bench work begins, it's crucial to visualize the entire process from a safety perspective. This workflow ensures that safety is not an afterthought but an integral part of the experimental design.

    cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Assess Hazards (Review SDS/Literature) B Select & Inspect PPE A->B C Prepare Workspace (Fume Hood, Spill Kit) B->C D Don PPE Correctly C->D E Handle Chemical (Weighing, Reaction) D->E F Doff PPE Correctly E->F G Decontaminate Workspace F->G H Segregate & Dispose Waste G->H cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat / Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer layer last) Don3->Don4 Doff1 1. Gloves (Outer layer first) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

    Sources

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